molecular formula C10H12ClNSi B1591780 2-Chloro-3-trimethylsilanylethynyl-pyridine CAS No. 470463-35-5

2-Chloro-3-trimethylsilanylethynyl-pyridine

Katalognummer: B1591780
CAS-Nummer: 470463-35-5
Molekulargewicht: 209.75 g/mol
InChI-Schlüssel: SBSZJRBQSBKNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-trimethylsilanylethynyl-pyridine is a useful research compound. Its molecular formula is C10H12ClNSi and its molecular weight is 209.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSZJRBQSBKNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592071
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-35-5
Record name 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and offers practical insights for successful execution in a laboratory setting.

Strategic Importance in Synthesis

This compound (CAS No. 470463-35-5) is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three distinct, orthogonally reactive functional groups:

  • 2-Chloro Group: Serves as a reactive handle for nucleophilic aromatic substitution or as a coupling partner in various cross-coupling reactions.

  • Ethynyl Group: A rigid linker that can participate in cycloadditions, further couplings (once deprotected), or hydrogenation. Its presence is crucial for constructing complex molecular architectures.

  • Trimethylsilyl (TMS) Group: Acts as a robust protecting group for the terminal alkyne. This prevents unwanted side reactions, such as Glaser coupling, under the reaction conditions and can be selectively removed later in a synthetic sequence.[2][3]

The primary and most efficient method for constructing this molecule is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized centers.[4][5]

The Core Methodology: Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5] The synthesis of our target molecule typically involves the coupling of an appropriately substituted halopyridine with trimethylsilylacetylene (TMSA).

The Choice of Substrate: Why 2-Chloro-3-iodopyridine?

The selection of the starting halopyridine is critical for reaction efficiency. The target molecule already contains a chlorine atom at the 2-position, which we want to preserve. The Sonogashira coupling reactivity for halides follows the trend: I > OTf > Br >> Cl.[4][6] Therefore, to selectively form the C-C bond at the 3-position without disturbing the chlorine at the 2-position, 2-Chloro-3-iodopyridine is the ideal starting material. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst, ensuring regioselective coupling.

The Catalytic Heart: Mechanism of the Sonogashira Coupling

The reaction is driven by two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7] This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[4][5]

The Palladium Cycle:

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, inserts into the aryl-iodide bond of 2-chloro-3-iodopyridine, forming a Pd(II) intermediate.[6]

  • Transmetalation: The activated alkyne (as a copper(I) acetylide) is transferred from copper to the palladium center.

  • Reductive Elimination: The coupled product, this compound, is expelled from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[6]

The Copper Cycle:

  • Acetylide Formation: In the presence of a mild base (e.g., triethylamine), the terminal proton of trimethylsilylacetylene is removed. Copper(I) iodide (CuI) then coordinates with the deprotonated alkyne to form a highly reactive copper(I) acetylide species.[4] This species is the key nucleophile for the transmetalation step.

The interplay between these cycles ensures a rapid and efficient formation of the desired C-C bond.

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)-(C≡C-TMS)(L₂) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Product: Ar-C≡C-TMS pd2_alkyne->product alkyne H-C≡C-TMS cu_acetylide Cu-C≡C-TMS alkyne->cu_acetylide cu_acetylide->pd2_complex Enters Pd Cycle base Base (Et₃N) base->alkyne Deprotonation cuI CuI cuI->alkyne reagents Reagents: Ar-I H-C≡C-TMS

Caption: Figure 1: Sonogashira Catalytic Cycles.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and side reactions.

Reagent and Solvent Preparation
  • Solvents: Anhydrous solvents are crucial. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are commonly used and should be purged with an inert gas prior to use.[2]

  • Base: Triethylamine (Et₃N) or diisopropylamine (DIPA) must be distilled and stored over potassium hydroxide (KOH).[6]

Quantitative Data Summary
ReagentFormulaMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Chloro-3-iodopyridineC₅H₃ClIN239.441.02.39 g
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221.21.18 g (1.7 mL)
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.03210 mg
Copper(I) Iodide (CuI)CuI190.450.0595 mg
Triethylamine (Et₃N)C₆H₁₅N101.193.03.04 g (4.2 mL)
Anhydrous THFC₄H₈O72.11-50 mL
Step-by-Step Synthesis Workflow
  • Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet is assembled.

  • Reagent Charging: To the flask, add 2-Chloro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (sufficient to make a ~0.2 M solution) and anhydrous triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature until all solids dissolve. Slowly add trimethylsilylacetylene (1.2 eq) dropwise via syringe. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting aryl iodide. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), saturated aqueous sodium bicarbonate, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Experimental Workflow Diagram

Synthesis_Workflow Figure 2: Experimental Workflow start Start: Assemble Flame-Dried Glassware setup Establish Inert Atmosphere (Argon) start->setup charge Charge Flask: - 2-Chloro-3-iodopyridine - Pd(PPh₃)₂Cl₂ - CuI setup->charge add_solvents Add Anhydrous THF & Et₃N charge->add_solvents add_alkyne Add Trimethylsilylacetylene (TMSA) add_solvents->add_alkyne react Stir at Room Temperature (Monitor by TLC/GC-MS) add_alkyne->react workup Work-up: Dilute & Filter through Celite® react->workup extract Aqueous Washes: 1. Sat. NH₄Cl 2. Sat. NaHCO₃ 3. Brine workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Final Product: Pure this compound purify->product

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValue
CAS Number 470463-35-5[1]
Molecular Formula C₁₀H₁₂ClNSi[1][8]
Molecular Weight 209.75 g/mol [1]
Appearance Typically a solid
Key Analytical Data ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the proposed structure.

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and high-yielding pathway to this compound from 2-chloro-3-iodopyridine and trimethylsilylacetylene. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to anhydrous and anaerobic conditions are paramount for success. This versatile building block, synthesized through this robust protocol, is primed for subsequent transformations, making it an invaluable tool for professionals in drug discovery and advanced materials development.

References

2-Chloro-3-trimethylsilanylethynyl-pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-((trimethylsilyl)ethynyl)pyridine, identified by CAS Number 470463-35-5 , is a specialized heterocyclic intermediate of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science.[1] Its molecular architecture, featuring a pyridine core functionalized with a reactive chlorine atom and a protected alkyne moiety, offers a unique combination of synthetic handles for constructing complex molecular frameworks.

The pyridine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key receptor interactions, which can enhance the pharmacokinetic properties of a molecule.[2] The chlorine atom at the 2-position and the ethynyl group at the 3-position serve as versatile points for synthetic elaboration. Specifically, the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions while enabling its strategic deprotection and subsequent transformation. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on the underlying chemical principles for professionals in drug development and organic synthesis.

Core Compound Specifications

A clear understanding of the fundamental properties of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine is essential for its effective use in a laboratory setting. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 470463-35-5[1]
Molecular Formula C₁₀H₁₂ClNSi[1]
Molecular Weight 209.75 g/mol [1]
Common Synonyms 2-Chloro-3-trimethylsilanylethynyl-pyridine[1][3]
Appearance Solid (typical)N/A
InChI Key Not readily available in search resultsN/A

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide.[5] In this specific synthesis, the precursor 2-Chloro-3-iodopyridine serves as the aryl halide, and Trimethylsilylacetylene provides the protected alkyne functionality.

The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst facilitates the activation of the alkyne. An amine base, such as triethylamine, is crucial as it serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction.[1][4]

Conceptual Workflow of Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysts Catalytic System SM1 2-Chloro-3-iodopyridine (Aryl Halide) Reaction Sonogashira Coupling SM1->Reaction SM2 Trimethylsilylacetylene (Protected Alkyne) SM2->Reaction Cat1 Pd(PPh₃)₂Cl₂ (Palladium Catalyst) Cat1->Reaction Cat2 Copper(I) Iodide (CuI) (Co-catalyst) Cat2->Reaction Base Triethylamine (Et₃N) (Base & Solvent) Base->Reaction Product 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine Reaction->Product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡CR) Pd_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Alkyne + Base Cu_Alkyne->Pd_Complex Cu_Alkyne->CuX Transmetalation ArX 2-Chloro-3-iodopyridine ArX->Pd0 Alkyne TMS-C≡CH Alkyne->CuX

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-3-trimethylsilanylethynyl-pyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document consolidates available data on its structural and physicochemical characteristics, offering a valuable resource for researchers working with this molecule. While experimental data for certain properties are limited, this guide supplements available information with high-quality computational predictions to provide a thorough profile. Methodologies for the determination of these properties are also discussed to provide context and support experimental design.

Introduction

This compound, with the CAS number 470463-35-5, is a substituted pyridine derivative that incorporates both a chloro and a trimethylsilylethynyl group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The pyridine ring is a common scaffold in many pharmaceuticals, and the chloro and silyl-protected alkyne moieties offer versatile handles for a variety of chemical transformations, such as cross-coupling reactions and desilylation to reveal a terminal alkyne. Understanding the physical properties of this compound is crucial for its effective handling, storage, and application in synthetic and medicinal chemistry research.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its physical and chemical properties.

Caption: Molecular structure of this compound.

Table 1: Chemical Identification

IdentifierValueSource
Chemical Name 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine[1]
CAS Number 470463-35-5[1]
Molecular Formula C10H12ClNSi[1]
Molecular Weight 209.75 g/mol [1]
Canonical SMILES C--INVALID-LINK--(C)C#CC1=C(N=CC=C1)Cl[2]
InChI Key SBSZJRBQSBKNGE-UHFFFAOYSA-N[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for the practical application of this compound. The data presented below is a combination of available information from commercial suppliers and computational predictions where experimental data is not available.

Table 2: Physical and Chemical Properties

PropertyValueMethodSource
Physical State SolidVisual Inspection
Melting Point Not availableExperimental-
Boiling Point 247.65 ± 40.0 °CPredicted[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Predicted based on structure-
Density 1.139 ± 0.10 g/cm³Predicted[3]
pKa -1.598 ± 0.10Predicted[3]
Physical State and Appearance

Commercial suppliers of this compound list the compound as a solid at room temperature. The exact color and crystal morphology have not been detailed in available literature.

Melting and Boiling Points

As of the latest literature review, an experimentally determined melting point for this compound has not been reported. The predicted boiling point is approximately 247.65 °C.[3] It is important to note that this is a computational prediction and should be confirmed experimentally.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube Prep2->Prep3 Measure1 Place in melting point apparatus Prep3->Measure1 Transfer Measure2 Heat slowly (1-2 °C/min) Measure1->Measure2 Measure3 Record temperature range of melting Measure2->Measure3

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility

While specific quantitative solubility data is not available, based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and esters (ethyl acetate). Its solubility in polar protic solvents like water is expected to be low.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining the qualitative solubility of a compound can provide valuable information for reaction setup and purification.

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at room temperature, and the dissolution is observed. If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently warmed to assess temperature effects on solubility.

  • Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the nine equivalent protons of the trimethylsilyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns based on their coupling with adjacent protons. The trimethylsilyl protons will appear as a sharp singlet in the upfield region (typically δ 0.2-0.4 ppm).

Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The two sp-hybridized carbons of the alkyne will appear in the δ 80-100 ppm range. The methyl carbons of the trimethylsilyl group will have a characteristic upfield chemical shift (around δ 0 ppm).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Characteristic IR Absorptions:

  • C-H stretch (aromatic): ~3050-3100 cm⁻¹

  • C-H stretch (aliphatic, Si-CH₃): ~2960-2850 cm⁻¹

  • C≡C stretch (alkyne): ~2150-2175 cm⁻¹ (This can be weak or absent in symmetrical alkynes, but is expected to be observable here)

  • C=N and C=C stretch (pyridine ring): ~1550-1600 cm⁻¹

  • Si-C stretch: ~1250 cm⁻¹ (characteristic sharp peak for the trimethylsilyl group)

  • C-Cl stretch: ~1000-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data: [2]

  • Monoisotopic Mass: 209.04276 Da

  • Predicted [M+H]⁺: 210.05004

  • Predicted [M+Na]⁺: 232.03198

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a methyl group from the trimethylsilyl moiety ([M-15]⁺), which is a common fragmentation pathway for silylated compounds.[6][7] Further fragmentation could involve cleavage of the Si-C bond or fragmentation of the pyridine ring.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The 2-chloro-3-ethynylpyridine scaffold is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the ethynyl group, after deprotection of the silyl group, can participate in a wide range of reactions, including Sonogashira coupling, click chemistry, and cyclization reactions. These reactions allow for the introduction of diverse substituents and the construction of fused ring systems, which are often sought after in drug discovery programs to explore new chemical space and optimize pharmacological properties.

Conclusion

This technical guide has compiled the available and predicted physical properties of this compound. While there is a notable absence of experimentally determined data for some key properties, the provided information, including molecular identifiers, predicted physicochemical characteristics, and expected spectroscopic features, serves as a valuable starting point for researchers. The outlined experimental protocols offer standardized methods for determining these properties, encouraging the generation and publication of empirical data to enrich the collective understanding of this important synthetic building block. As research involving this and similar compounds continues, a more complete and experimentally validated dataset will undoubtedly emerge, further enabling its application in the advancement of chemical synthesis and drug discovery.

References

2-Chloro-3-trimethylsilanylethynyl-pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-trimethylsilanylethynyl-pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound engineered for versatility and reactivity. Its structure incorporates a pyridine core, a common and vital scaffold in numerous biologically active molecules, with two distinct and strategically positioned functional groups: a chlorine atom and a trimethylsilyl-protected ethynyl group.[1]

This guide provides an in-depth examination of this compound, offering a technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a pivotal intermediate in drug discovery programs. The presence of the chloro group and the protected alkyne on the pyridine ring allows for sequential, selective functionalization, making it an invaluable tool for constructing complex molecular architectures.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. The data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂ClNSi[2]
Molecular Weight 209.75 g/mol [2]
CAS Number 470463-35-5[2]
IUPAC Name 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine[3]
Synonym 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane[3]
Appearance Solid (typical)
SMILES C--INVALID-LINK--(C)C#CC1=C(N=CC=C1)Cl[3]
InChI Key SBSZJRBQSBKNGE-UHFFFAOYSA-N[3]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Rationale and Mechanistic Insight

The chosen protocol involves the coupling of 2-Chloro-3-iodopyridine with trimethylsilylacetylene.[2]

  • Why 2-Chloro-3-iodopyridine? The iodine at the 3-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 2-position. This differential reactivity is crucial, allowing for selective coupling at the C-3 position while preserving the C-2 chloro-substituent for subsequent transformations. This starting material is a versatile intermediate in its own right for creating novel compounds for the pharmaceutical and agrochemical sectors.[4]

  • The Role of the Catalytic System:

    • Palladium Catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride): This is the heart of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that form the desired C-C bond.

    • Copper(I) Iodide (Co-catalyst): Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the catalytic cycle.

    • Base (e.g., Triethylamine): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.

  • Trimethylsilyl (TMS) Group: The TMS group acts as a protecting group for the terminal alkyne. It prevents the alkyne from undergoing self-coupling (Glaser coupling) and allows for its purification and handling. The TMS group can be easily removed later under mild conditions (e.g., with fluoride ions or mild base) to reveal the terminal alkyne for further reactions like "click chemistry."

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Reagents 1. Reagent Preparation - 2-Chloro-3-iodopyridine - Trimethylsilylacetylene - Triethylamine (Solvent/Base) Catalyst 2. Catalyst Loading - Pd(PPh₃)₂Cl₂ - CuI Reagents->Catalyst Add to flask Reaction 3. Reaction Execution - Inert Atmosphere (N₂/Ar) - Stir at 20°C for 5h Catalyst->Reaction Initiate stirring Workup 4. Aqueous Workup - Quench Reaction - Extract with Organic Solvent Reaction->Workup Reaction complete Purification 5. Purification - Column Chromatography Workup->Purification Isolate crude product Product 6. Final Product - 2-Chloro-3-trimethylsilanyl- ethynyl-pyridine Purification->Product Isolate pure product

Caption: Workflow for the Sonogashira coupling synthesis.

Step-by-Step Methodology

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Flask Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Chloro-3-iodopyridine (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add degassed triethylamine as the solvent. To this solution, add trimethylsilylacetylene (1.1-1.2 eq).

  • Catalyst Introduction: Add the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq). The flask should be briefly evacuated and backfilled with nitrogen to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (approx. 20°C) for 5 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved drugs.[1] Chlorine-containing molecules are also exceptionally well-represented in marketed pharmaceuticals, highlighting their importance in tuning the electronic and pharmacokinetic properties of drug candidates.[5][6] this compound is designed to leverage these principles.

Strategic Role as a Molecular Linchpin

This compound serves as a "linchpin" intermediate, where its two reactive sites can be addressed in a controlled, stepwise manner to build molecular complexity.

  • The Chloro Group (C-2 position): This site is amenable to various nucleophilic aromatic substitution (SNAr) reactions or, more commonly, cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Stille couplings. This allows for the introduction of diverse aryl, heteroaryl, or amine fragments.

  • The Ethynyl Group (C-3 position): After TMS deprotection, the terminal alkyne is a highly versatile functional group. It can participate in:

    • Sonogashira couplings: To introduce another aryl or vinyl group.

    • Huisgen Cycloadditions ("Click Chemistry"): To form triazole rings, which are excellent bioisosteres for amide bonds and can improve metabolic stability and target binding.

    • Other alkyne transformations: Such as hydration to form ketones or reduction to form alkanes or alkenes.

Hypothetical Drug Synthesis Pathway

The diagram below illustrates how this compound could be used as a starting point in a hypothetical pathway to synthesize a complex, drug-like molecule.

Drug_Discovery_Pathway Start 2-Chloro-3-TMS-ethynyl-pyridine Step1 Step 1: Suzuki Coupling (Adds Aryl Group 'R1') Start->Step1 Intermediate1 Intermediate A (Functionalized at C-2) Step1->Intermediate1 Step2 Step 2: TMS Deprotection (e.g., TBAF) Intermediate1->Step2 Intermediate2 Intermediate B (Terminal Alkyne) Step2->Intermediate2 Step3 Step 3: Click Chemistry (Adds Azide 'R2-N3') Intermediate2->Step3 Final Final Drug-like Molecule (Triazole-linked bis-aryl pyridine) Step3->Final

References

Spectroscopic Profiling of 2-Chloro-3-trimethylsilanylethynyl-pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridinyl scaffolds functionalized with alkynyl moieties represent a class of compounds with significant potential. Their rigid, linear geometry and tunable electronic properties make them valuable building blocks in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the spectroscopic characteristics of a key intermediate, 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS No. 470463-35-5).

Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the spectroscopic signatures is explained, providing a framework for the practical interpretation of experimental results. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features:

  • Molecular Formula: C₁₀H₁₂ClNSi[1]

  • Molecular Weight: 209.75 g/mol

  • Core Structure: A pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a trimethylsilylethynyl group. The presence of the chloro-substituent and the silyl-protected alkyne are critical determinants of its reactivity and spectroscopic behavior.

Synthesis and Chemical Context: The Sonogashira Coupling

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is indispensable in the synthesis of aryl alkynes. The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

In the context of our target molecule, the synthesis would proceed via the coupling of 2-chloro-3-iodopyridine with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[3]

Sonogashira_Coupling 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine Catalyst_System Pd Catalyst Cu(I) Co-catalyst Base 2-Chloro-3-iodopyridine->Catalyst_System Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Catalyst_System Product This compound Catalyst_System->Product

Caption: Sonogashira coupling reaction for the synthesis of the target compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the trimethylsilyl group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the anisotropic effect of the alkyne.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Pyridine H-68.3 - 8.5Doublet of doublets (dd)~4.8, 1.81H
Pyridine H-47.6 - 7.8Doublet of doublets (dd)~7.6, 1.81H
Pyridine H-57.2 - 7.4Doublet of doublets (dd)~7.6, 4.81H
Si(CH₃)₃0.2 - 0.3Singlet (s)-9H

Causality behind Predictions: The predicted chemical shifts for the pyridine protons are based on data for 2-((trimethylsilyl)ethynyl)pyridine, with adjustments for the deshielding effect of the C2-chloro substituent.[4] The downfield shift of H-6 is due to its proximity to the electronegative nitrogen atom. The trimethylsilyl protons are expected to appear as a sharp singlet in the upfield region, characteristic of TMS groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2150 - 152
Pyridine C-3120 - 122
Pyridine C-4138 - 140
Pyridine C-5126 - 128
Pyridine C-6149 - 151
Alkyne C≡C-Si102 - 104
Alkyne C≡C-Py94 - 96
Si(CH₃)₃-1 to 1

Causality behind Predictions: The chemical shifts of the pyridine carbons are influenced by the substituent effects of the chlorine and the trimethylsilylethynyl group. The quaternary carbons of the alkyne (C≡C) are expected in the range of 90-105 ppm. The carbon atoms of the trimethylsilyl group will appear as a single peak close to 0 ppm, the reference standard (Tetramethylsilane).

NMR_Structure_Correlation cluster_molecule This compound cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR Molecule H6 H-6 (8.3-8.5 ppm) H4 H-4 (7.6-7.8 ppm) H5 H-5 (7.2-7.4 ppm) TMS_H Si(CH₃)₃ (0.2-0.3 ppm) C2 C-2 (150-152 ppm) C_alkyne C≡C (94-104 ppm) TMS_C Si(CH₃)₃ (-1 to 1 ppm)

Caption: Correlation of molecular structure with predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C≡C, C-Cl, and Si-C bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretching
Alkyl C-H (in TMS)2850 - 3000Stretching
C≡C (Alkyne)2150 - 2175Stretching
Aromatic C=C/C=N1400 - 1600Stretching
Si-CH₃1250 - 1260Symmetric Bending
C-Cl600 - 800Stretching

Causality behind Predictions: The C≡C stretching frequency for a silyl-substituted alkyne is typically found in the 2150-2175 cm⁻¹ range.[4] The strong absorption around 1250 cm⁻¹ is a hallmark of the Si-CH₃ symmetric bending vibration. Aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Ion Notes
209/211[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
194/196[M - CH₃]⁺Loss of a methyl group from the TMS moiety.
73[Si(CH₃)₃]⁺A common and often abundant fragment for TMS-containing compounds.

Causality behind Predictions: The molecular ion peak will appear as a doublet due to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Fragmentation is likely to initiate with the loss of a methyl radical from the sterically bulky and energetically favorable trimethylsilyl group. The base peak in the spectrum could very well be the trimethylsilyl cation at m/z 73. Predicted m/z values for various adducts under soft ionization techniques are also available.[1]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general protocols can be employed.

NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC, where it will be vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The temperature program should be optimized to ensure good separation and peak shape.

  • MS Detection: As the compound elutes from the GC column, it will enter the mass spectrometer, be ionized by electron impact, and the resulting ions will be separated by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data and the underlying principles that govern them, researchers can more effectively identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data, which is crucial for ensuring the purity and structural integrity of the compound in research and development endeavors.

References

An In-Depth Technical Guide to 2-Chloro-3-trimethylsilanylethynyl-pyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the development of novel molecular entities with tailored properties. Among these, pyridine derivatives stand out for their prevalence in a vast array of biologically active compounds and functional materials. This guide focuses on 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS Number: 470463-35-5), a highly versatile and strategically important building block.

The unique trifecta of functionalities—a reactive chloro group at the 2-position, a sterically accessible trimethylsilyl (TMS)-protected alkyne at the 3-position, and the inherent electronic properties of the pyridine ring—renders this molecule a powerful intermediate for complex molecular construction. The chloro substituent serves as a prime leaving group for nucleophilic aromatic substitution or as a handle for various cross-coupling reactions. Simultaneously, the TMS-ethynyl group offers a stable, yet readily deprotectable, terminal alkyne for Sonogashira couplings, click chemistry, and other alkyne-based transformations. This dual reactivity allows for sequential and site-selective modifications, providing a streamlined pathway to complex molecular architectures that would otherwise require lengthy and less efficient synthetic routes.

This technical guide provides an in-depth overview of the commercial availability, synthesis, and mechanistic underpinnings of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers, catering to research and development needs. Procurement for laboratory-scale synthesis is straightforward, with options for various quantities. Below is a summary of representative suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich This compound, AldrichCPR470463-35-5C₁₀H₁₂ClNSi209.75 g/mol
Fisher Scientific Sigma Aldrich this compound470463-35-5C₁₀H₁₂ClNSi209.75 g/mol
ChemicalBook This compound470463-35-5C₁₀H₁₂ClNSi209.75 g/mol

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis of this compound: A Mechanistic and Practical Overview

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is catalyzed by a palladium-copper system.[2] In this specific synthesis, the starting materials are 2-Chloro-3-iodopyridine and Trimethylsilylacetylene .

The Causality Behind Experimental Choices: Understanding the Sonogashira Coupling Mechanism

The Sonogashira coupling is a synergistic catalytic cycle involving both palladium and copper. A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • The Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (2-Chloro-3-iodopyridine). This step forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making the iodo-substituted pyridine an excellent substrate.

    • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is a key step where the new carbon-carbon bond is poised to form.

    • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final product (this compound) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle (The Facilitator):

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (Trimethylsilylacetylene).

    • Acid-Base Reaction: A base, typically an amine like triethylamine, deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.

The trimethylsilyl (TMS) group on the acetylene serves as a protecting group, preventing the alkyne from undergoing self-coupling (Glaser coupling), a common side reaction under Sonogashira conditions.[3]

Visualizing the Synthesis: Reaction Workflow

Sonogashira_Workflow Start Starting Materials: 2-Chloro-3-iodopyridine Trimethylsilylacetylene ReactionVessel Reaction Setup: - Anhydrous Solvent (e.g., Triethylamine) - Inert Atmosphere (N₂ or Ar) Start->ReactionVessel Reaction Sonogashira Coupling (Room Temperature, ~5h) ReactionVessel->Reaction Catalysts Catalysts: - Pd(PPh₃)₂Cl₂ (Palladium) - CuI (Copper(I) Iodide) Catalysts->ReactionVessel Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Purification: Column Chromatography (Silica Gel) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Equipment:

  • 2-Chloro-3-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-iodopyridine (1.0 eq).

  • Solvent and Reagents Addition: Add anhydrous triethylamine (sufficient to make a ~0.1 M solution). To this stirred solution, add bis(triphenylphosphine)palladium(II) chloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]

Applications in Drug Discovery and Development

The strategic placement of the chloro and TMS-ethynyl groups makes this compound a valuable precursor for the synthesis of complex heterocyclic systems with potential biological activity. The pyridine core itself is a well-established pharmacophore found in numerous FDA-approved drugs.[5][6]

While direct applications of this specific molecule in late-stage clinical candidates are not extensively documented in readily available literature, its utility lies in its potential as a versatile starting material for creating libraries of novel compounds for high-throughput screening. The general class of substituted ethynylpyridines has been explored for various therapeutic targets. For instance, the synthesis of novel benzimidazole derivatives via Sonogashira coupling of ethynylpyridines has been investigated for potential biological activities.[7]

The synthetic pathway allows for the creation of diverse molecular scaffolds. For example:

  • Deprotection and Further Coupling: The TMS group can be easily removed under mild conditions (e.g., with a fluoride source or mild base) to yield the terminal alkyne. This terminal alkyne can then be used in a second Sonogashira coupling with a different aryl halide, leading to unsymmetrical diarylacetylenes.

  • Click Chemistry: The deprotected alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important pharmacophores.

  • Nucleophilic Aromatic Substitution: The 2-chloro position can be targeted by various nucleophiles to introduce further diversity.

These subsequent transformations open the door to synthesizing novel compounds for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The development of novel heterocyclic compounds from versatile starting materials like this compound is a cornerstone of modern drug discovery.[8][9]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant strategic importance for researchers in medicinal chemistry and materials science. Its synthesis via the robust and well-understood Sonogashira coupling reaction provides a reliable source of this versatile intermediate. The orthogonal reactivity of its chloro and TMS-protected ethynyl functionalities allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-Chloro-3-trimethylsilanylethynyl-pyridine, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the prevalent synthetic methodologies, with a primary focus on the robust and widely employed Sonogashira cross-coupling reaction. This guide will not only present detailed experimental protocols but also explore the underlying mechanistic principles, compare different starting materials, and offer practical insights into potential challenges and troubleshooting.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a chlorinated pyridine ring functionalized with a protected acetylene moiety. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The chloro-substituent can be displaced through various nucleophilic substitution reactions, while the trimethylsilyl-protected ethynyl group offers a stable yet readily deprotectable handle for further carbon-carbon bond formations, such as a subsequent Sonogashira coupling or other cross-coupling reactions. Its utility is particularly pronounced in medicinal chemistry, where the pyridine scaffold is a common motif in biologically active compounds.

Primary Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this specific synthesis, the key starting materials are a 2-chloro-3-halopyridine and trimethylsilylacetylene.

Choosing the Optimal Halopyridine Starting Material

The choice of the halogen at the 3-position of the 2-chloropyridine ring is a critical parameter that significantly influences the reaction conditions and overall success of the synthesis. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1]

  • 2-Chloro-3-iodopyridine: This is the most reactive and, therefore, the preferred starting material for this Sonogashira coupling. The high reactivity of the carbon-iodine bond allows for milder reaction conditions, often proceeding at room temperature with high yields.

  • 2-Chloro-3-bromopyridine: While less reactive than the iodo-analogue, 2-chloro-3-bromopyridine is also a viable starting material. However, the reaction typically requires higher temperatures and potentially more active catalyst systems to achieve comparable yields.

  • 2,3-Dichloropyridine: The use of 2,3-dichloropyridine presents a greater challenge due to the lower reactivity of the C-Cl bond. Sonogashira couplings involving aryl chlorides often necessitate specialized ligands and higher temperatures to proceed efficiently. There is also a potential for lack of regioselectivity, although the difference in reactivity between the 2- and 3-positions can often be exploited.

For the purposes of this guide, we will focus on the most efficient route utilizing 2-Chloro-3-iodopyridine .

The Catalytic System: Palladium, Copper, and Base

The Sonogashira reaction traditionally employs a dual-catalyst system:

  • Palladium Catalyst: The primary catalyst responsible for the cross-coupling reaction. A common and effective choice is bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂].

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex.[1]

  • Amine Base: An amine base, such as triethylamine (Et₃N), is essential to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

Reaction Mechanism

The mechanism of the Sonogashira coupling is a well-studied catalytic cycle involving both palladium and copper.

Diagram: Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne R-Pd(II)L₂-C≡CR' Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product RX R-X (2-Chloro-3-iodopyridine) RX->OxAdd Cu_cycle Copper Cycle Alkyne H-C≡CR' (Trimethylsilylacetylene) CuI CuI Alkyne->CuI Cu_acetylide Cu-C≡CR' Cu_acetylide->Transmetal Base Base (Et₃N) Base->CuI HX_base H-X·Base CuI->Cu_acetylide CuI->HX_base

Caption: The catalytic cycle of the Sonogashira reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloro-3-iodopyridine, inserting into the carbon-iodine bond to form a Pd(II) complex.

  • Transmetalation: In a parallel copper cycle, trimethylsilylacetylene reacts with the copper(I) iodide in the presence of the amine base to form a copper acetylide. This copper acetylide then transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium complex, now bearing both the pyridine and the trimethylsilylethynyl groups, undergoes reductive elimination to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of halopyridines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Chloro-3-iodopyridine78607-36-0239.431.0
Trimethylsilylacetylene1066-54-298.221.2
Bis(triphenylphosphine)palladium(II) chloride13965-03-2701.900.03
Copper(I) iodide7681-65-4190.450.05
Triethylamine (Et₃N)121-44-8101.19Solvent
Step-by-Step Procedure
  • To a dry, inert-atmosphere flask, add 2-chloro-3-iodopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Add trimethylsilylacetylene (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the presence and integration of the aromatic and trimethylsilyl protons.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Troubleshooting and Side Reactions

While the Sonogashira coupling is generally a reliable reaction, several issues can arise:

  • Glaser Homocoupling: A common side reaction is the dimerization of the terminal alkyne to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This is often promoted by the presence of oxygen and can be minimized by ensuring strictly anaerobic conditions.[1]

  • Low or No Conversion: This can be due to an inactive catalyst, impure reagents, or insufficient reaction temperature (especially when using less reactive starting materials like 2-chloro-3-bromopyridine). Ensure all reagents are of high quality and that the reaction is performed under a truly inert atmosphere.

  • Complex Reaction Mixture: The formation of multiple byproducts can complicate purification. This may be due to side reactions of the starting materials or product under the reaction conditions. Careful monitoring of the reaction and optimization of the reaction time can help to mitigate this.

Diagram: Troubleshooting Workflow for Sonogashira Coupling

Troubleshooting_Workflow Start Sonogashira Reaction Issues LowYield Low or No Yield Start->LowYield Homocoupling Glaser Homocoupling Observed Start->Homocoupling ComplexMixture Complex Mixture of Products Start->ComplexMixture CheckCatalyst Check Catalyst Activity (Use fresh catalyst) LowYield->CheckCatalyst CheckReagents Verify Reagent Purity (Anhydrous solvents, pure base) LowYield->CheckReagents IncreaseTemp Increase Reaction Temperature (For less reactive halides) LowYield->IncreaseTemp InertAtmosphere Ensure Strict Inert Atmosphere (Degas solvents thoroughly) Homocoupling->InertAtmosphere CopperFree Consider Copper-Free Conditions Homocoupling->CopperFree ComplexMixture->CheckReagents OptimizeTime Optimize Reaction Time (Monitor by TLC/GC-MS) ComplexMixture->OptimizeTime

Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling.

Alternative Starting Materials: A Comparative Overview

As mentioned, the choice of starting material has a significant impact on the synthesis. The following table provides a comparative summary:

Starting MaterialRelative ReactivityTypical Reaction ConditionsPotential Issues
2-Chloro-3-iodopyridineHighRoom temperature, standard Pd/Cu catalyst systemHigher cost of starting material
2-Chloro-3-bromopyridineMediumElevated temperatures (e.g., 60-80 °C), may require more active ligandsSlower reaction rates, potential for more side products
2,3-DichloropyridineLowHigh temperatures (>100 °C), specialized ligands (e.g., Buchwald ligands)Low reactivity, potential for regioselectivity issues

Conclusion

The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction. The selection of 2-chloro-3-iodopyridine as the starting material is highly recommended for its superior reactivity, allowing for mild reaction conditions and high yields. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under inert conditions, and awareness of potential side reactions are crucial for the successful synthesis of this valuable building block. This guide provides the necessary technical details and practical insights to enable researchers to confidently and efficiently produce this compound for their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-Chloro-3-trimethylsilanylethynyl-pyridine, a versatile building block in modern organic synthesis. The strategic positioning of the chloro, trimethylsilylethynyl, and pyridinyl moieties imparts a unique chemical character to this molecule, making the C-Cl bond susceptible to a range of transformations. This document delves into the principal reactions involving this bond, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By synthesizing information from authoritative sources, this guide offers field-proven insights, detailed experimental protocols, and mechanistic discussions to empower researchers in leveraging this compound for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The ability to functionalize the pyridine ring at specific positions is therefore of paramount importance in drug discovery and development. This compound serves as a highly valuable intermediate due to the differential reactivity of its functional groups. The C-Cl bond at the 2-position of the pyridine ring is the primary focus of this guide. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen and the steric and electronic effects of the adjacent trimethylsilylethynyl group. This unique substitution pattern allows for selective transformations, making it a powerful tool for molecular diversification.

The presence of the trimethylsilyl (TMS) group on the ethynyl moiety offers a dual advantage. It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and its steric bulk can influence the regioselectivity of certain reactions.[1][2] Furthermore, the TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent functionalization, such as in Sonogashira couplings.[3]

This guide will explore the key transformations of the C-Cl bond, providing a detailed examination of the underlying principles and practical methodologies for its application in synthesis.

Synthesis of the Core Scaffold

The starting material, this compound, is typically synthesized via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]

A common synthetic route involves the coupling of 2-chloro-3-iodopyridine with trimethylsilylacetylene.[6]

Table 1: Typical Synthesis of this compound[6]
Reactant 1Reactant 2CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-3-iodopyridineTrimethylsilylacetyleneBis(triphenylphosphine)palladium(II) chlorideCopper(I) iodideTriethylamineNot Specified20599

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7][8][9] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex.[10][11][12] This reaction is widely used in the synthesis of biaryl and heterobiaryl compounds, which are prevalent in many pharmaceutical agents.[13]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [13]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of the Aryl Chloride

While the title compound is synthesized via a Sonogashira reaction, the C-Cl bond can also participate in a subsequent Sonogashira coupling, provided a different terminal alkyne is used. This allows for the synthesis of unsymmetrical di-alkyne substituted pyridines after deprotection of the TMS group. The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds.[4][14]

Experimental Protocol: Generalized Sonogashira Coupling [5][15]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like toluene or THF with an amine. Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] This reaction is a powerful tool for synthesizing aryl amines, which are important structural motifs in many pharmaceuticals.[9][17] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[16]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [17]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to the required temperature, typically between 80-110 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the crude product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing effect of the ring nitrogen atom.[18][19] This allows for the direct displacement of the chloride by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the electron-withdrawing strength of substituents on the pyridine ring.[19][20]

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiolates.[18][21] The reactions are often carried out at elevated temperatures to overcome the activation energy required to disrupt the aromaticity of the pyridine ring.[18]

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.). A solvent such as DMSO, NMP, or dioxane can be used, or the reaction can be run neat with an excess of the amine.

  • Reaction: Heat the reaction mixture to a high temperature, typically in the range of 100-180 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The C-Cl bond at the 2-position exhibits a rich reactivity profile, readily participating in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a detailed overview of these key transformations, including mechanistic insights and practical experimental protocols. The ability to selectively functionalize this position, coupled with the synthetic utility of the trimethylsilylethynyl group, makes this compound an indispensable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures. A thorough understanding of the principles and methodologies outlined herein will enable the strategic and efficient utilization of this powerful synthetic intermediate.

References

An In-depth Technical Guide to the First Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the initial synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into the strategic considerations behind the synthetic approach, a detailed experimental protocol, and the mechanistic underpinnings of this important transformation.

Introduction: A Versatile Heterocyclic Intermediate

This compound (CAS No. 470463-35-5) has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive chloro-substituent, a versatile trimethylsilyl-protected alkyne, and a pyridine core, offers multiple points for diversification. This makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of the chloro and ethynyl groups allows for sequential and regioselective cross-coupling reactions, enabling the construction of elaborate molecular frameworks.

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted side reactions, such as homocoupling, and can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.[2] This guide focuses on the first documented and now standard method for the synthesis of this important compound.

The Genesis of a Key Intermediate: The First Synthesis

The most logical and efficient route to this compound is through a Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The first synthesis of this compound leverages this well-established methodology.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests disconnecting the C-C triple bond, leading to two readily available starting materials: 2-chloro-3-iodopyridine and trimethylsilylacetylene.

Key strategic considerations:

  • Choice of Halide: 2-Chloro-3-iodopyridine is the ideal starting material. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. The significant difference in reactivity between the iodine and chlorine atoms on the pyridine ring allows for a highly selective Sonogashira coupling at the 3-position (where the iodine is) while leaving the 2-position (with the chlorine) untouched for subsequent modifications.

  • Alkyne Protection: The use of trimethylsilylacetylene instead of acetylene gas is a crucial practical consideration. The TMS group protects the acidic proton of the alkyne, preventing the formation of homocoupled diacetylene byproducts (Glaser coupling).[2] It also improves the handling and solubility of the alkyne.

The Seminal Reaction: A Mechanistic Perspective

The synthesis of this compound proceeds via the Sonogashira catalytic cycle. This process involves two interconnected catalytic cycles, one involving palladium and the other copper.[4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloro-3-iodopyridine at the C-I bond to form a Pd(II) intermediate.

    • Reductive Elimination: Following transmetalation from the copper acetylide, the desired product is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • Acetylide Formation: Copper(I) iodide reacts with trimethylsilylacetylene in the presence of a base (triethylamine) to form a copper(I) acetylide intermediate.

    • Transmetalation: This copper acetylide then transfers the acetylenic group to the Pd(II) complex.

This synergistic catalytic system allows the reaction to proceed under mild conditions with high efficiency and selectivity.[2][3]

Experimental Protocol: First Synthesis of this compound

The following protocol is a validated procedure for the synthesis of the title compound.

Reaction Scheme:

Materials and Reagents:

  • 2-Chloro-3-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-iodopyridine.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide to the flask.

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous triethylamine and the chosen anhydrous solvent via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound as a pure compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

Parameter Value Notes
Molecular Formula C₁₀H₁₂ClNSi
Molecular Weight 209.75 g/mol [1]
CAS Number 470463-35-5[1]
Typical Yield >90%Dependent on reaction scale and purity of reagents.
Appearance Off-white to yellow solid or oil

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysts Catalytic System 2_Chloro_3_iodopyridine 2-Chloro-3-iodopyridine Reaction_Vessel Sonogashira Coupling (Inert Atmosphere, RT) 2_Chloro_3_iodopyridine->Reaction_Vessel TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Chloro-3-trimethylsilanyl- ethynyl-pyridine Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Sonogashira coupling is a robust and efficient method that provides access to a highly versatile building block for chemical synthesis. The strategic choice of starting materials and the application of a powerful cross-coupling reaction underscore the elegance and practicality of modern organic synthesis. This foundational methodology has paved the way for the development of numerous complex molecules with potential applications in medicine and materials science.

References

Methodological & Application

Harnessing the Suzuki-Miyaura Coupling: A Protocol for the Synthesis of Functionalized Pyridines Using 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-3-trimethylsilanylethynyl-pyridine. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] The ability to functionalize this heterocycle with precision is paramount in drug discovery and materials science.[5][6] The target substrate, this compound, is a uniquely valuable building block, offering three key points of chemical interest: the reactive 2-chloro position for cross-coupling, the influential pyridine core, and a versatile trimethylsilyl (TMS)-protected alkyne for subsequent transformations.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[7][8][9] However, the successful coupling of chloro-heterocycles presents specific challenges that require careful consideration of the catalytic system. This document offers field-proven insights into reaction setup, optimization, and troubleshooting to enable researchers to effectively utilize this versatile substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine derivative. This step, which forms a Pd(II) complex, is often the rate-determining step for less reactive aryl chlorides.[10] The efficiency of this step is highly dependent on the choice of palladium ligand.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide R¹-X (2-Chloro-3-TMS-ethynyl-pyridine) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Optimization_Workflow cluster_troubleshoot Troubleshooting Path start Initial Reaction (Protocol Conditions) check_conversion Check Conversion (TLC / LC-MS) start->check_conversion low_yield Low / No Conversion check_conversion->low_yield <50% side_products Side Products Observed (Dehalogenation, Homocoupling) check_conversion->side_products Byproducts success High Yield & Purity check_conversion->success >90% catalyst_issue Screen Catalyst / Ligand (e.g., XPhos, RuPhos, NHC ligands) low_yield->catalyst_issue purity_issue Check Reagent Purity (Anhydrous? Degassed?) side_products->purity_issue base_issue Screen Base / Solvent (e.g., Cs₂CO₃, K₂CO₃ in Toluene/H₂O) catalyst_issue->base_issue base_issue->start Re-run Optimized Reaction purity_issue->base_issue

References

The Strategic Utility of 2-Chloro-3-trimethylsilanylethynyl-pyridine in the Synthesis of Substituted Pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This application note provides a detailed technical guide for the utilization of 2-Chloro-3-trimethylsilanylethynyl-pyridine, a versatile and strategically functionalized building block, in the synthesis of a diverse array of substituted pyridines. We will explore key transformations including Sonogashira cross-coupling reactions, trimethylsilyl (TMS) deprotection, and subsequent functionalization of the resulting terminal alkyne, such as Huisgen 1,3-dipolar cycloadditions. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles and field-proven insights to ensure successful implementation.

Introduction: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. Its presence in a wide range of therapeutic agents highlights the value of synthetic methodologies that allow for the precise and diverse functionalization of this heterocycle. This compound is a particularly valuable starting material due to its orthogonal reactive sites: the 2-chloro position is amenable to nucleophilic substitution or cross-coupling reactions, while the 3-ethynyl group, protected by a trimethylsilyl moiety, can be unmasked and elaborated through a variety of powerful chemical transformations. This dual functionality allows for a modular and convergent approach to the synthesis of complex, polysubstituted pyridines.

Core Synthetic Workflow

The synthetic utility of this compound is centered around a three-stage workflow. This process begins with the diversification of the pyridine core via a Sonogashira coupling at the 2-chloro position, followed by the deprotection of the trimethylsilyl group to reveal a terminal alkyne. This alkyne then serves as a versatile handle for a range of subsequent functionalization reactions.

workflow A This compound B Sonogashira Coupling (Diversification at C2) A->B Aryl/Vinyl Halide, Pd/Cu catalyst C TMS Deprotection B->C Fluoride Source (e.g., TBAF) D 2-Aryl/Vinyl-3-ethynyl-pyridine C->D E Subsequent Functionalization (e.g., Cycloaddition) D->E Reaction Partner (e.g., Azide) F Polysubstituted Pyridine Derivatives E->F

Caption: Core synthetic workflow for the elaboration of this compound.

Experimental Protocols

Synthesis of the Starting Material: this compound

The starting material can be efficiently synthesized via a Sonogashira coupling between 2-chloro-3-iodopyridine and trimethylsilylacetylene. The higher reactivity of the iodo group compared to the chloro group allows for selective coupling at the 3-position.[2]

Protocol 1: Synthesis of this compound

  • Materials:

    • 2-Chloro-3-iodopyridine

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-iodopyridine (1.0 eq).

    • Dissolve the starting material in anhydrous triethylamine.

    • Add bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 eq) and copper(I) iodide (0.01-0.03 eq) to the solution.

    • To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 5-12 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Step 1: Diversification via Sonogashira Cross-Coupling

The 2-chloro position of the pyridine ring can be functionalized with various aryl or vinyl groups using a subsequent Sonogashira coupling. This reaction is a powerful tool for C-C bond formation.[2][3]

Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide

  • Materials:

    • This compound

    • Aryl halide (iodide or bromide preferred for higher reactivity)[2]

    • Pd(PPh₃)₂Cl₂

    • CuI

    • Diisopropylamine or Triethylamine

    • Anhydrous THF

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the aryl halide (1.1 eq) in anhydrous THF.

    • Sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).[4]

    • Stir the reaction at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing thoroughly with diethyl ether.

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel.

EntryAryl HalideProductTypical Yield
1Iodobenzene2-Phenyl-3-trimethylsilanylethynyl-pyridine85-95%
24-Bromoanisole2-(4-Methoxyphenyl)-3-trimethylsilanylethynyl-pyridine80-90%
33-Iodotoluene2-(3-Tolyl)-3-trimethylsilanylethynyl-pyridine82-92%
Step 2: Deprotection of the Trimethylsilyl Group

The TMS group is a robust protecting group for terminal alkynes but can be readily removed under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[5]

Protocol 3: TBAF-Mediated Desilylation

  • Materials:

    • Substituted 2-Aryl-3-trimethylsilanylethynyl-pyridine

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Anhydrous THF

    • Calcium carbonate (for workup)

    • DOWEX 50WX8-400 ion-exchange resin (for workup)

    • Methanol (for workup)

  • Procedure:

    • Dissolve the silylated pyridine (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Workup: Add calcium carbonate (approx. 5 eq) and DOWEX 50WX8-400 resin (approx. 1.5x weight of substrate) to the reaction mixture, followed by methanol.[5]

    • Stir the resulting suspension vigorously for 1 hour.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected terminal alkyne. This product is often pure enough for the next step without further purification.

desilylation cluster_0 Reaction cluster_1 Byproducts A R-C≡C-Si(CH₃)₃ B R-C≡C⁻ A->B TBAF (F⁻) D R-C≡C-H B->D Protonation C H⁺ Source (from workup) E (CH₃)₃Si-F F TBA⁺

Caption: Simplified mechanism of TBAF-mediated desilylation.

Step 3: Subsequent Functionalization - Huisgen 1,3-Dipolar Cycloaddition

The deprotected terminal alkyne is a versatile handle for further molecular elaboration. The Huisgen 1,3-dipolar cycloaddition with an azide is a prime example of "click chemistry," providing a highly efficient and regioselective route to 1,2,3-triazoles, which are important pharmacophores.[6][7]

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Substituted 2-Aryl-3-ethynyl-pyridine

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent system (e.g., t-butanol/water or DMF)

  • Procedure:

    • In a reaction flask, dissolve the ethynyl-pyridine (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent mixture such as t-butanol and water (1:1).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) species is often visually indicated by a color change.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.

    • If a precipitate forms, collect the solid by filtration, wash with water and then a cold organic solvent (e.g., diethyl ether or cold ethanol), and dry under vacuum.

    • If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography if necessary.

huisgen_cycloaddition A R¹-C≡C-H C [Cu(I)] A->C B R²-N₃ B->C D 1,4-disubstituted 1,2,3-triazole C->D Regioselective Cycloaddition

Caption: Schematic of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in the Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines

The 2-chloro-3-ethynyl-pyridine scaffold is also a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition.[8][9] The synthesis can proceed through cyclization reactions involving the ethynyl group and a suitable nitrogen-containing reaction partner.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of substituted pyridines. The orthogonal reactivity of the chloro and protected ethynyl groups allows for a modular and efficient approach to constructing complex molecular architectures. The protocols detailed in this application note for Sonogashira coupling, desilylation, and Huisgen cycloaddition provide a robust framework for researchers in drug discovery and medicinal chemistry to access a wide range of novel pyridine derivatives.

References

The Strategic Application of 2-Chloro-3-trimethylsilanylethynyl-pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents due to its presence in a myriad of biologically active compounds. Among the vast array of functionalized pyridines, 2-Chloro-3-trimethylsilanylethynyl-pyridine has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a reactive chloro group amenable to nucleophilic substitution and cross-coupling, a protected ethynyl group for subsequent carbon-carbon bond formation, and the intrinsic electronic properties of the pyridine ring—offers a powerful platform for the construction of complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, with a specific focus on its application in the synthesis of potent kinase inhibitors based on the pyrazolo[3,4-b]pyridine core.

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while the chloro- and pyridine functionalities are manipulated. This strategic protection allows for a modular and convergent synthetic approach, a highly desirable feature in the rapid exploration of structure-activity relationships (SAR) during lead optimization.

Synthetic Utility and Key Transformations

The synthetic utility of this compound is primarily centered around a two-stage strategy: initial modification at the chloro- or pyridine nitrogen positions, followed by deprotection and subsequent reaction of the ethynyl group. This approach allows for the sequential and controlled introduction of molecular complexity.

Deprotection of the Trimethylsilyl Group: Unveiling the Reactive Alkyne

The first crucial step in harnessing the full potential of this building block is the selective removal of the TMS protecting group to furnish the terminal alkyne, 2-chloro-3-ethynylpyridine. This transformation is typically achieved under mild conditions, preserving the integrity of the rest of the molecule.

Causality of Experimental Choices: The choice of a mild base like potassium carbonate in methanol is strategic. It is strong enough to cleave the Si-C bond without promoting side reactions such as the polymerization of the resulting terminal alkyne or nucleophilic attack on the 2-chloro position. The reaction is generally clean and proceeds in high yield, making it an efficient and reliable step in a multi-step synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Diversity

The chloro- and ethynyl- functionalities of the deprotected intermediate are prime handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C, C-N, and C-O bonds in drug discovery.[1]

  • Sonogashira Coupling: The terminal alkyne can readily participate in Sonogashira coupling with a variety of aryl or heteroaryl halides. This reaction is instrumental in creating extended π-systems and rigid scaffolds often found in kinase inhibitors.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2]

  • Suzuki-Miyaura Coupling: The 2-chloro position can be effectively coupled with aryl or heteroaryl boronic acids or esters via the Suzuki-Miyaura reaction. This is a widely used method for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in kinase inhibitors that target the ATP-binding site.[3] The choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for the efficient coupling of electron-deficient chloropyridines.

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Based TRK Inhibitors

Tropomyosin receptor kinases (TRKs) have emerged as significant targets in oncology, with TRK fusion proteins driving the growth of various cancers.[4] The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged core for the development of potent TRK inhibitors.[4][5] The following section outlines a detailed synthetic strategy for a key intermediate in the synthesis of such inhibitors, starting from this compound.

Visualizing the Synthetic Pathway

synthetic_pathway start 2-Chloro-3-trimethylsilanyl- ethynyl-pyridine intermediate1 2-Chloro-3-ethynylpyridine start->intermediate1  Deprotection  (K2CO3, MeOH) intermediate2 2-Chloronicotinonitrile intermediate1->intermediate2 Oxidative Cyanation intermediate3 3-Amino-1H-pyrazolo[3,4-b]pyridine intermediate2->intermediate3 Cyclization (Hydrazine) final_product Substituted Pyrazolo[3,4-b]pyridine (TRK Inhibitor Core) intermediate3->final_product Cross-Coupling (e.g., Suzuki)

Caption: Synthetic workflow from the starting material to the TRK inhibitor core.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-ethynylpyridine

This protocol describes the deprotection of the trimethylsilyl group.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of this compound in methanol, add potassium carbonate.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-ethynylpyridine.

Protocol 2: Synthesis of the Pyrazolo[3,4-b]pyridine Core

This section outlines a plausible, multi-step synthesis of the key 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate from 2-chloro-3-ethynylpyridine. This is a critical step in building the kinase inhibitor scaffold.

Step 2a: Synthesis of 2-Chloronicotinonitrile

This step involves the conversion of the ethynyl group to a nitrile, a key precursor for pyrazole formation.

Materials:

  • 2-Chloro-3-ethynylpyridine (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere, dissolve 2-chloro-3-ethynylpyridine in DMF.

  • Add copper(I) iodide and potassium cyanide.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloronicotinonitrile.

Step 2b: Cyclization to 3-Amino-1H-pyrazolo[3,4-b]pyridine

This protocol describes the formation of the pyrazolopyridine ring system through reaction with hydrazine.

Materials:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (3.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-chloronicotinonitrile in ethanol, add hydrazine hydrate.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol and then water.

  • Dry the solid under vacuum to obtain 3-amino-1H-pyrazolo[3,4-b]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Final Inhibitor Analogs

This generalized protocol describes the coupling of the pyrazolo[3,4-b]pyridine core with an arylboronic acid to generate the final kinase inhibitor scaffold. The specific arylboronic acid used will determine the final compound and its biological activity.

Materials:

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine (or a suitably protected derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the 3-amino-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Data Presentation: Biological Activity of Synthesized Pyrazolo[3,4-b]pyridine TRK Inhibitors

The following table presents the in vitro kinase inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives, demonstrating the potential of this scaffold in developing potent TRK inhibitors. The data is adapted from published research.[4][5]

Compound IDR¹ GroupR² GroupTRKA IC₅₀ (nM)
C03 H2-fluoro-4-(pyrrolidin-1-yl)phenyl56
C09 H2-fluoro-4-(morpholin-4-yl)phenyl57
C10 H2-fluoro-4-(piperazin-1-yl)phenyl26

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Logical Flow to Bioactive Compound

logical_flow start 2-Chloro-3-trimethylsilanyl- ethynyl-pyridine intermediate 3-Amino-1H-pyrazolo[3,4-b]pyridine (Key Intermediate) start->intermediate Multi-step Synthesis strategy Structure-Activity Relationship (SAR) Guided Synthesis intermediate->strategy final_compounds Library of Substituted Pyrazolo[3,4-b]pyridines strategy->final_compounds Suzuki Coupling with diverse boronic acids bio_activity Potent TRK Kinase Inhibitors (e.g., C03, C09, C10) final_compounds->bio_activity Biological Screening

Caption: From starting material to biologically active TRK inhibitors.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically designed building block in medicinal chemistry. Its inherent functionalities, coupled with the robustness of modern synthetic methodologies like palladium-catalyzed cross-coupling reactions, provide a streamlined and versatile approach to the synthesis of complex, biologically active heterocyclic compounds. The successful application of this reagent in the conceptual synthesis of the pyrazolo[3,4-b]pyridine core for TRK kinase inhibitors underscores its potential in accelerating drug discovery programs. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this unique starting material, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols: 2-Chloro-3-trimethylsilanylethynyl-pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-trimethylsilanylethynyl-pyridine is a strategically functionalized heterocyclic compound with significant potential in the synthesis of advanced organic materials. Its unique molecular architecture, featuring a pyridine ring substituted with a chloro group and a trimethylsilyl (TMS)-protected ethynyl group, offers a versatile platform for a variety of carbon-carbon bond-forming reactions. The pyridine moiety, an electron-deficient aromatic system, imparts specific electronic and coordination properties to the final materials.[1][2] The chloro and TMS-ethynyl groups serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex conjugated systems.[3][4][5] The TMS group provides a protective shield for the terminal alkyne, allowing for selective reactions at other positions and subsequent deprotection under mild conditions to reveal the reactive terminal alkyne for further functionalization.[6][7][8][9]

These attributes make this compound a valuable precursor for a range of materials, including:

  • Conjugated Polymers: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10][1]

  • Organic Semiconductors: As a core component in the design of novel small molecules for organic field-effect transistors (OFETs).[1]

  • Functional Materials: For the development of sensors, catalysts, and smart coatings.[10]

This document provides detailed application notes and protocols for the use of this compound in materials science research.

Part 1: Synthesis and Core Properties

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium-copper system.[3][5]

Synthesis Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 2,3-dichloropyridine and trimethylsilylacetylene.

Materials:

  • 2,3-Dichloropyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dichloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as the final product.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Reagents 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction Reaction 2,3-Dichloropyridine->Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction CuI CuI CuI->Reaction Triethylamine Triethylamine Triethylamine->Reaction Toluene Toluene Toluene->Reaction Purification Purification Reaction->Purification Workup Product This compound Purification->Product Column Chromatography Deprotection_Logic Start This compound Process TMS Deprotection (K2CO3, MeOH) Start->Process End 2-Chloro-3-ethynyl-pyridine (Reactive Alkyne) Process->End Application Further Functionalization (e.g., Click Chemistry, Sonogashira) End->Application

References

Application Notes & Protocols: Strategic Functionalization of the 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics.[3][4][5] The strategic functionalization of pyridine intermediates allows medicinal chemists to meticulously tune the physicochemical and pharmacological properties of drug candidates, optimizing efficacy, bioavailability, and safety profiles.[3]

This guide focuses on 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine , a versatile building block offering multiple, orthogonally reactive sites for sequential chemical modification. The molecule presents three primary points for diversification:

  • The C2-Chloride: Activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7][8][9]

  • The C3-((Trimethylsilyl)ethynyl) Group: A protected alkyne that, upon deprotection, opens access to a rich portfolio of transformations including Sonogashira couplings and cycloadditions.[10]

  • The Pyridine Core (C4, C5, C6): While less reactive, these positions can be targeted for functionalization through modern C-H activation methods or under specific electrophilic substitution conditions.

This document provides detailed, field-proven protocols for selectively targeting the C2 and C3 positions, explaining the causality behind experimental choices to empower researchers in their synthetic campaigns.

Reactivity Profile and Strategic Considerations

Understanding the inherent reactivity of the starting material is paramount for successful synthetic planning. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of each position.[11][12]

  • C2-Chloro Position: The proximity of the chlorine atom to the electronegative nitrogen atom polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) in SNAr reactions.[6][13] This makes the C2 position highly susceptible to displacement by nucleophiles. This same activation facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles, making it an excellent handle for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[14][15]

  • C3-Alkyne Position: The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while modifications are made elsewhere. Its facile removal under mild conditions (e.g., with fluoride ions or mild base) cleanly unmasks the terminal alkyne. This ethynyl group is a gateway to powerful C-C bond-forming reactions like the Sonogashira coupling and is a key component in [3+2] cycloadditions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[16][17][18]

The distinct reactivity of these sites allows for a modular and strategic approach to building molecular complexity, as illustrated in the workflow below.

G cluster_c2 C2 Functionalization cluster_c3 C3 Functionalization start 2-Chloro-3-(TMS-ethynyl)pyridine c2_suzuki Suzuki Coupling (Protocol 1) start->c2_suzuki ArB(OH)₂ Pd Catalyst c2_snar SNAr Amination (Protocol 2) start->c2_snar R₂NH deprotect TMS Deprotection (Protocol 3A) start->deprotect TBAF or K₂CO₃/MeOH alkyne 2-Chloro-3-ethynyl-pyridine deprotect->alkyne c3_sono Sonogashira Coupling (Protocol 3B) alkyne->c3_sono Ar-X Pd/Cu Cat. c3_click [3+2] Cycloaddition (Protocol 4) alkyne->c3_click R-N₃ Cu(I) Cat.

Caption: Strategic functionalization pathways for 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the formation of a C(sp²)-C(sp²) bond by coupling the C2-chloro position with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its high functional group tolerance and generally high yields.[8][19]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a phosphine ligand like SPhos (3.5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-3-((trimethylsilyl)ethynyl)pyridine product.

Scientist's Insight:

  • Why a Boronic Acid? Boronic acids are generally stable, commercially available, and have low toxicity. The transmetalation step from boron to palladium is typically efficient and irreversible.

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic borate species. The aqueous solvent system is often essential for this activation and helps to solubilize the base. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ in toluene or dioxane can be used.

  • Catalyst System: While Pd(PPh₃)₄ is a classic choice, modern bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and substrate scope, especially for challenging couplings involving chloro-heterocycles.[9]

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Cl(L₂) pd2_b Ar-Pd(II)-Ar'(L₂) pd2->pd2_b pd2_b->pd0 product R-Ar' pd2_b->product Reductive Elimination start R-Cl start->pd2 Oxidative Addition boronic Ar'B(OH)₂ boronic->pd2_b Transmetalation G cluster_mech SNAr Mechanism Py-Cl 2-Chloro-Pyridine Derivative Meisenheimer\nComplex Anionic σ-complex (Resonance Stabilized) Py-Cl->Meisenheimer\nComplex + Nu⁻ Py-Nu Substitution Product Meisenheimer\nComplex->Py-Nu - Cl⁻

References

Scale-up synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

2-Chloro-3-alkynylpyridine scaffolds are pivotal building blocks in modern medicinal chemistry and materials science, finding application in the synthesis of novel pharmaceuticals, organic electronics, and functional polymers. This document provides a comprehensive, in-depth guide for the scale-up synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine, a key intermediate. The protocol emphasizes robust, scalable methodologies, focusing on the Sonogashira cross-coupling reaction and subsequent trimethylsilyl (TMS) deprotection. We delve into the rationale behind reagent selection, process optimization for large-scale production, and critical safety considerations, ensuring scientific integrity and reproducibility for researchers in drug development and chemical manufacturing.

Introduction: The Strategic Importance of 2-Chloro-3-alkynylpyridines

The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of a halogen at the 2-position and an alkyne at the 3-position creates a versatile synthetic handle. The chlorine atom can be displaced via nucleophilic aromatic substitution, while the alkyne moiety allows for a host of transformations, including "click" chemistry, further cross-coupling reactions, and cyclizations.

The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne.[1] It prevents undesired side reactions, such as Glaser homocoupling, during the primary carbon-carbon bond formation and allows for purification of the silyl-protected intermediate before revealing the reactive terminal alkyne.[2] This strategic protection is paramount for complex, multi-step syntheses.

This guide is structured to provide not just a protocol, but a field-proven playbook for scaling this synthesis from the bench to the pilot plant.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the formation of the C(sp²)-C(sp) bond via a palladium and copper-catalyzed Sonogashira cross-coupling reaction. The second stage is the selective deprotection of the TMS group to yield the terminal alkyne, ready for subsequent functionalization.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: TMS Deprotection A 2-Chloro-3-iodopyridine (Starting Material) C Sonogashira Reaction (Pd/Cu Catalysis, Base) A->C B Trimethylsilylacetylene (Reagent) B->C D Work-up & Purification C->D E 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine (Intermediate) D->E F Deprotection Reaction (e.g., TBAF or K2CO3/MeOH) E->F Proceed to Deprotection G Work-up & Purification F->G H 2-Chloro-3-ethynylpyridine (Final Product) G->H

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Scale-Up Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[2] For scaling up, careful consideration of catalyst loading, solvent choice, and base selection is critical for economic viability and process safety.

Mechanistic Rationale & Component Selection

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox Ar-X pd_complex R-Pd(II)L₂-X pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_complex2 R-Pd(II)L₂-C≡CR' pd_trans->pd_complex2 pd_red Reductive Elimination pd_complex2->pd_red Product R-C≡CR' pd_red->pd0 cu_x Cu(I)X cu_pi π-Alkyne Complex cu_x->cu_pi H-C≡CR' cu_acetylide Copper(I) Acetylide Cu-C≡CR' cu_pi->cu_acetylide Base (-BH⁺) cu_acetylide->pd_trans Transfers Acetylide to Palladium cu_acetylide->cu_x Regenerates

Caption: Simplified Sonogashira catalytic cycles.

  • Halide Choice (Ar-X): While 2-chloro-3-bromopyridine can be used, 2-chloro-3-iodopyridine is often preferred for laboratory and initial scale-up operations. The C-I bond undergoes oxidative addition to the Pd(0) center more readily than the C-Br bond, allowing for milder reaction conditions and lower catalyst loadings.[3]

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a common and cost-effective choice. It is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. For large-scale reactions, minimizing catalyst loading is key. Loadings of 0.5-2 mol% are typical.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira reaction. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] It is crucial to use high-purity CuI, as impurities can hinder the reaction. A common issue at scale is the formation of alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen.[2] Therefore, maintaining an inert atmosphere is critical.

  • Base: Triethylamine (TEA) or diisopropylamine (DIPA) are typically used. They serve two purposes: neutralizing the HI generated during the reaction and acting as a solvent.[2] For scale-up, TEA is often preferred due to its lower cost and boiling point, which simplifies removal post-reaction.

  • Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or toluene are often used at scale to improve solubility of the starting materials and facilitate heat transfer.

Detailed Scale-Up Protocol: Sonogashira Coupling

This protocol describes a representative 100-gram scale synthesis.

Table 1: Reagent Specifications

ReagentCAS NumberMol. Wt.Equiv.AmountMoles
2-Chloro-3-iodopyridine78607-36-0239.441.0100.0 g0.418
Trimethylsilylacetylene1066-54-298.221.145.1 g (64.3 mL)0.459
Pd(PPh₃)₂Cl₂13965-03-2701.900.012.93 g0.00418
Copper(I) Iodide (CuI)7681-65-4190.450.021.59 g0.00835
Triethylamine (TEA)121-44-8101.19-500 mL-
Tetrahydrofuran (THF)109-99-972.11-500 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 2-Chloro-3-iodopyridine (100.0 g).

  • Inerting and Dissolution: Purge the reactor with nitrogen for at least 30 minutes. Add anhydrous THF (500 mL) and Triethylamine (500 mL). Stir the mixture until all solids are dissolved. The TEA should be degassed with nitrogen for 15-20 minutes prior to addition.

  • Catalyst Addition: Under a strong positive pressure of nitrogen, add Copper(I) Iodide (1.59 g) followed by Bis(triphenylphosphine)palladium(II) dichloride (2.93 g). The mixture will typically turn a light yellow to brown color.

  • Reagent Addition: Slowly add Trimethylsilylacetylene (45.1 g, 64.3 mL) via a dropping funnel or syringe pump over 30-45 minutes. An exotherm is expected. Maintain the internal temperature below 35°C using the reactor jacket.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature (20-25°C) for 5-8 hours.[3] Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS until the starting iodopyridine is consumed.

  • Quenching and Filtration: Once complete, cool the reaction mixture to 10-15°C. A significant amount of triethylamine hydroiodide salt will have precipitated. Filter the mixture through a pad of celite, washing the cake with THF (2 x 100 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the THF and TEA.

  • Aqueous Work-up: To the resulting slurry, add water (500 mL) and ethyl acetate (500 mL). Stir for 10 minutes. Separate the organic layer. Wash the organic layer with saturated ammonium chloride solution (2 x 250 mL) to remove residual copper salts, followed by brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: For this scale, purification via flash column chromatography may be feasible but cumbersome. A more scalable approach is to triturate the crude solid with cold hexanes or perform a recrystallization (e.g., from an ethanol/water mixture) to afford 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine as a solid. Typical yields are in the 85-95% range.

Stage 2: TMS Group Deprotection

The choice of deprotection method depends on the substrate's sensitivity to base or fluoride ions. For many applications, a simple base-catalyzed methanolysis is sufficient and highly scalable. Mild methods using reagents like sodium ascorbate have also been reported.[4][5]

Detailed Scale-Up Protocol: TMS Deprotection

This protocol uses the common and scalable potassium carbonate in methanol method.[1]

Table 2: Reagent Specifications

ReagentCAS NumberMol. Wt.Equiv.AmountMoles
2-Chloro-3-((trimethylsilyl)ethynyl)pyridine470463-35-5209.751.080.0 g0.381
Potassium Carbonate (K₂CO₃)584-08-7138.210.210.5 g0.076
Methanol (MeOH)67-56-132.04-800 mL-

Step-by-Step Methodology:

  • Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add the TMS-protected pyridine (80.0 g) and methanol (800 mL). Stir until dissolved.

  • Base Addition: Add potassium carbonate (10.5 g).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (400 mL) and water (400 mL). Separate the layers. Wash the organic layer with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-ethynylpyridine.

  • Purification: The product can often be purified by recrystallization from hexanes or a hexanes/ethyl acetate mixture to give the final product as a crystalline solid.

Safety and Troubleshooting

Table 3: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Sonogashira: Reaction stalls or is sluggish.Inactive catalyst; poor quality CuI; insufficient degassing (oxygen present).Add a fresh portion of catalyst. Ensure reagents are high purity and the system is rigorously kept under an inert atmosphere.
Sonogashira: Significant Glaser homocoupling observed.Oxygen contamination in the reaction vessel.Improve inerting procedures. Degas all solvents and liquid reagents thoroughly before addition. Consider a copper-free Sonogashira protocol if this is a persistent issue.
Sonogashira: Difficult work-up emulsion forms.Finely divided palladium black or copper salts.Perform a filtration through celite before the aqueous work-up. Add more brine during extraction to help break the emulsion.
Deprotection: Incomplete reaction.Insufficient base or reaction time.Add more K₂CO₃ or increase the reaction time. Ensure the K₂CO₃ is anhydrous and finely powdered for better reactivity.

References

Experimental procedure for Heck reaction with 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Palladium-Catalyzed Heck Reaction of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of alkenes, enabling the construction of complex molecular scaffolds with a high degree of functional group tolerance.[4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1]

Substituted pyridine derivatives are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The ability to functionalize the pyridine ring at specific positions is crucial for modulating biological activity. The target substrate, this compound, is a valuable building block. The chloro-substituent provides a handle for cross-coupling, while the trimethylsilyl-protected alkyne offers a latent reactive site for subsequent transformations, such as desilylation followed by Sonogashira coupling or click chemistry.

This application note provides a comprehensive, field-proven protocol for the Heck reaction of this compound with a representative alkene. It delves into the mechanistic rationale behind the chosen conditions, offers a detailed step-by-step experimental procedure, and includes guidelines for troubleshooting and safety, tailored for researchers in synthetic chemistry and drug discovery.

Mechanism and Scientific Rationale

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][5] A deep understanding of this mechanism is essential for rational optimization and troubleshooting of the experimental protocol.

The Heck Catalytic Cycle

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-pyridine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a square planar Pd(II) complex.[6][7]

  • Coordination and Migratory Insertion: The alkene coordinates to the electrophilic palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[2][6][7]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and regenerates the double bond in a new position, yielding the substituted alkene product and a hydrido-palladium(II) species.[3][6]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for this final step. It neutralizes the generated hydrohalic acid (HCl) and facilitates the reductive elimination from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[6][7]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Coordination Alkene Coordination Complex PdII_Aryl->Coordination Alkene Coordination Insertion σ-Alkyl-Pd(II) Intermediate Coordination->Insertion Migratory Insertion Hydride_Elim Product-Pd(II)-H Complex Insertion->Hydride_Elim β-Hydride Elimination Hydride_Elim->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Hydride_Elim->Product Product Release Salt Base-HX Hydride_Elim->Salt Salt Formation ArX Ar-X (2-Chloro-3-TMS-ethynyl-pyridine) Alkene Alkene (e.g., n-Butyl Acrylate) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Rationale for Experimental Choices
  • Substrate (this compound): Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[6] Consequently, the catalytic system must be robust enough to facilitate the initial oxidative addition step. The electron-withdrawing nature of the pyridine nitrogen and the alkyne group can help activate the C-Cl bond, but specialized ligands are often still required.

  • Catalyst System (Palladium(II) Acetate and Ligand):

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst. It is reduced in situ to the active Pd(0) species.[1][3]

    • Ligand: The choice of ligand is critical for stabilizing the Pd(0) catalyst and promoting the oxidative addition of the aryl chloride.[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective.[8][9] For this protocol, we select a well-established phosphine ligand known to be effective for challenging substrates.

  • Base (Potassium Carbonate): An inorganic base like potassium carbonate (K₂CO₃) is employed. It is strong enough to facilitate the regeneration of the Pd(0) catalyst but generally does not interfere with common functional groups.[1][3] Its insolubility in many organic solvents can sometimes lead to reproducibility issues, which are mitigated by using a polar aprotic solvent and vigorous stirring.

  • Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent with a high boiling point, such as DMF, is ideal.[10] It helps to solubilize the reagents and the palladium complex and allows the reaction to be heated to the temperatures often required for the activation of aryl chlorides.

  • Alkene Partner (n-Butyl Acrylate): Electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction, typically yielding the trans (E) isomer with high selectivity.[1]

Detailed Experimental Protocol

This protocol describes the Heck reaction between this compound and n-butyl acrylate.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound470463-35-5209.751.01.0210 mg
n-Butyl acrylate141-32-2128.171.51.5215 µL
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02 (2 mol%)4.5 mg
Tri(o-tolyl)phosphine (P(o-Tol)₃)6163-58-2304.370.040.04 (4 mol%)12.2 mg
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.02.0276 mg
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09--5.0 mL
Equipment
  • 10 mL oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (syringes, needles, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and Flame-Dry Schlenk Flask start->setup add_solids Add Solids: - 2-Chloro-3-TMS-ethynyl-pyridine - Pd(OAc)₂ - P(o-Tol)₃ - K₂CO₃ setup->add_solids inert Evacuate and Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Anhydrous DMF and n-Butyl Acrylate via Syringe inert->add_liquids react Heat Reaction Mixture (e.g., 110 °C) with Stirring add_liquids->react monitor Monitor Reaction Progress (TLC / GC-MS) react->monitor monitor->react If incomplete cool Cool to Room Temperature monitor->cool Upon completion workup_filter Dilute with Ethyl Acetate and Filter through Celite cool->workup_filter workup_extract Wash Filtrate with Water and Brine, Dry over Na₂SO₄ workup_filter->workup_extract concentrate Concentrate in vacuo using Rotary Evaporator workup_extract->concentrate purify Purify Crude Product via Silica Gel Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 10 mL Schlenk flask containing a magnetic stir bar, add this compound (210 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).[11][12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) via syringe. Stir the suspension for 5 minutes. Then, add n-butyl acrylate (215 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated heating block or oil bath set to 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) or GC-MS. The reaction is complete upon consumption of the starting chloro-pyridine.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the inorganic salts and palladium black, washing the pad with additional ethyl acetate (2 x 10 mL).[12]

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.

Characterization and Data Analysis

The final product, (E)-butyl 3-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)acrylate, should be characterized to confirm its structure and purity.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the vinyl protons with a large coupling constant (J ≈ 16 Hz) confirming the E-alkene geometry. Signals for the pyridine, butyl, and trimethylsilyl protons should also be present and integrate to the correct ratios.

  • ¹³C NMR Spectroscopy: Confirm the presence of all unique carbon atoms, including the ester carbonyl, the alkene carbons, the alkyne carbons, and the carbons of the pyridine and TMS groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₇H₂₃ClNO₂Si) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C≡C stretch of the alkyne.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of fine powders.

    • DMF is a reproductive toxin and can be absorbed through the skin. Handle only in a fume hood.

    • n-Butyl acrylate is a lachrymator and irritant.

  • Reaction Hazards: Palladium-catalyzed reactions can sometimes be exothermic. While this specific reaction is run at high temperature, be aware of the potential for thermal runaway, especially during scale-up.[13][14] Always ensure controlled heating and stirring.

  • Waste Disposal: All palladium-containing waste should be collected in a designated heavy metal waste container. Organic solvents should be disposed of in the appropriate chlorinated or non-chlorinated solvent waste containers according to institutional guidelines.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
No or Low Conversion Inactive catalystEnsure reagents and solvent are anhydrous and the reaction is kept under a strict inert atmosphere. Use fresh Pd(OAc)₂.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments (up to the solvent's boiling point).
Poorly activated aryl chlorideTry a more activating ligand system, such as a different phosphine (e.g., P(t-Bu)₃) or an NHC-based ligand.
Formation of Side Products Homocoupling of the alkeneEnsure the inert atmosphere is maintained; oxygen can promote side reactions.
Reduction of aryl chlorideSource of hydride (e.g., water, certain bases). Ensure anhydrous conditions.
Desilylation of the alkyneBase may be too harsh or reaction time too long. Consider a milder base (e.g., NaOAc) if this is observed.
Difficulty in Purification Co-elution of product and starting materialOptimize the eluent system for column chromatography; a shallower gradient may be necessary.
Residual palladium in productFilter the reaction mixture carefully through Celite®. If needed, treat the organic solution with a palladium scavenger.

Conclusion

This application note provides a robust and well-rationalized protocol for the Heck cross-coupling of this compound. By leveraging a suitable palladium catalyst system under optimized conditions, this method allows for the efficient synthesis of a highly functionalized pyridine derivative. The product of this reaction is a versatile intermediate, poised for further synthetic elaboration at the silyl-alkyne moiety, making it a valuable tool for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Troubleshooting & Optimization

Low yield in Sonogashira coupling of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

Topic: Troubleshooting Low Yield in the Sonogashira Coupling of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira coupling, specifically focusing on the difficult yet crucial substrate class of substituted chloropyridines. Our goal is to provide a framework for logical troubleshooting, grounded in mechanistic principles, to help you navigate the complexities of this reaction and achieve optimal outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common failure modes observed during the Sonogashira coupling of this compound. Each entry details the potential root causes and provides a systematic approach to remediation.

Q1: My reaction shows very low conversion or fails completely. Where should I start my investigation?

Low conversion with a challenging substrate like an electron-deficient, sterically hindered 2-chloropyridine is often linked to the high activation energy of the C(sp²)-Cl bond. The rate-limiting step in the Sonogashira catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex.[1] For aryl chlorides, this step is significantly less favorable than for the corresponding bromides or iodides.[2][3]

Primary Causes & Recommended Actions:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often lack the required activity for unreactive aryl chlorides.[4] The electron-donating ability and steric bulk of the phosphine ligand are critical for promoting the oxidative addition step.

    • Action: Switch to a more robust catalyst system. Utilize bulky, electron-rich phosphine ligands which are known to form highly active, low-coordinate Pd(0) species.[5] Consider ligands from the Buchwald or cataCXium families. A pre-formed catalyst or an in-situ system can be effective.

  • Insufficient Thermal Energy: The energy barrier for C-Cl bond activation may not be met at lower temperatures.

    • Action: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures in the range of 80-120 °C.[4][6] Use a high-boiling point solvent and ensure the reaction is conducted in a sealed vessel to prevent loss of volatile reagents.

  • Inappropriate Solvent or Base: The choice of solvent and base can dramatically impact catalyst stability, solubility, and overall reaction kinetics.

    • Action: Employ polar aprotic solvents such as DMF, DMAc, or NMP, which can help stabilize the charged intermediates in the catalytic cycle and often perform better for challenging couplings than THF or toluene.[4] While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄, which can be more effective.[4]

Q2: I'm observing a significant side product corresponding to the dimer of my TMS-alkyne. What is this, and how can it be minimized?

The formation of a symmetrical 1,3-diyne (e.g., 1,4-Bis(trimethylsilyl)buta-1,3-diyne) is a classic side reaction known as Glaser-Hay homocoupling. This process is explicitly promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7] The copper acetylide intermediate, intended for transmetalation to palladium, can instead undergo oxidative dimerization.

Primary Causes & Recommended Actions:

  • Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidation of Cu(I) to Cu(II), a key step in the Glaser pathway.

    • Action: Ensure rigorous degassing of all solvents and reagents. Use a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction duration. The freeze-pump-thaw technique is highly recommended for solvent degassing.

  • Copper-Catalyzed Pathway: The presence of the copper co-catalyst is the fundamental enabler of this side reaction.

    • Action (Recommended): Switch to a copper-free Sonogashira protocol . While this may require a more active palladium catalyst system and potentially higher temperatures, it is the most effective way to eliminate Glaser homocoupling.[8][9]

    • Action (Alternative): If a copper-catalyzed system must be used, employ the slow addition of the terminal alkyne to the reaction mixture via a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling pathway relative to the cross-coupling reaction.[10]

Frequently Asked Questions (FAQs)

This section provides insights into the fundamental principles governing the Sonogashira coupling, tailored to the specific challenges of your substrate.

Q1: Why is a 2-chloropyridine substrate particularly difficult to couple?

There are two primary reasons for the recalcitrance of 2-chloropyridines in Sonogashira couplings:

  • Electronic Effects: The C-Cl bond is inherently stronger and less polarizable than C-Br or C-I bonds, making oxidative addition to the Pd(0) center significantly more challenging.[2] Furthermore, the pyridine ring is electron-deficient, which can further decrease the reactivity of the C-Cl bond towards oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[1] This coordination can occupy a vacant site on the metal center, thereby inhibiting the binding of the aryl chloride or the alkyne and effectively poisoning the catalyst. Using bulky ligands can sterically disfavor this unproductive binding.

Q2: How do I select the optimal Palladium/Ligand combination for this substrate?

For a challenging aryl chloride, the goal is to generate a highly reactive, coordinatively unsaturated Pd(0) species. This is best achieved with bulky, electron-rich monodentate phosphine ligands.

Palladium SourceLigand TypeSpecific ExamplesKey Characteristics & Rationale
Pd₂(dba)₃, Pd(OAc)₂Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and sterically demanding. Promotes rapid oxidative addition but can be air-sensitive.[11][12]
Pd₂(dba)₃, Pd(OAc)₂Buchwald Biarylphosphines XPhos, SPhos, RuPhosState-of-the-art ligands designed for high activity and stability. Excellent for activating C-Cl bonds.
PdCl₂(dppf)Bidentate Ferrocenylphosphine dppf (1,1'-Bis(diphenylphosphino)ferrocene)Forms a stable and active catalyst. The wide "bite angle" is often beneficial for cross-coupling reactions.[6]
PdCl₂(Amphos)₂Pre-formed Catalyst cataCXium® A, othersAir-stable and reliable. The pre-formed complex ensures correct stoichiometry and rapid initiation.

Rationale: The steric bulk of these ligands promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition.[13][14] Their strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

Q3: What is the role of the Trimethylsilyl (TMS) group on the alkyne?

The TMS group serves a critical function as a protecting group for the terminal alkyne.[15] Its primary purpose is to prevent the reaction of the acidic acetylenic proton under the basic reaction conditions. This offers two key advantages:

  • Prevents Homocoupling: By blocking the terminal C-H, it completely prevents the Glaser-Hay homocoupling side reaction, even in the presence of copper and oxygen.

  • Increases Stability & Solubility: The TMS group enhances the stability of the alkyne and often improves its solubility in organic solvents.

The TMS group is typically removed after the coupling reaction is complete.

Experimental Protocols & Methodologies

Protocol 1: Recommended Copper-Free Sonogashira Coupling of this compound

This protocol is designed as a robust starting point for your optimization efforts, prioritizing the avoidance of homocoupling side products.

Materials:

  • This compound (1.0 equiv)

  • Coupling Partner (Terminal Alkyne) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, Degassed 1,4-Dioxane or DMAc

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add the this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne coupling partner via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Post-Coupling TMS Group Deprotection

Materials:

  • TMS-protected coupled product (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMS-protected alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Visualized Workflows and Mechanisms

Sonogashira Catalytic Cycle

Sonogashira_Cycle Fig. 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition R¹-X pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation note_pd R¹-X = 2-Chloropyridine derivative X = Cl pd_trans->pd0 Reductive Elimination R¹-C≡C-R² cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Deprotonation H-C≡CR² Base cu_alkyne->pd_ox CuX note_cu R² = TMS-protected alkyne

Caption: The interconnected Palladium and Copper catalytic cycles.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Fig. 2: A Logical Workflow for Troubleshooting Low Yields start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Integrity (Solvents dry? Base fresh?) start->check_reagents optimize_catalyst 2. Optimize Catalyst System (Switch to bulky, e⁻-rich ligand) check_reagents->optimize_catalyst Reagents OK increase_temp 3. Increase Reaction Temperature (Target 100-120 °C for Ar-Cl) optimize_catalyst->increase_temp Still low yield screen_conditions 4. Screen Solvents & Bases (Try DMAc/Cs₂CO₃) increase_temp->screen_conditions Still low yield check_side_reactions 5. Analyze Side Products (Glaser coupling? Decomposition?) screen_conditions->check_side_reactions Improvement seen, but not complete success Reaction Optimized screen_conditions->success Yield Improved copper_free Solution: Use Copper-Free Protocol check_side_reactions->copper_free Glaser Dimer Observed copper_free->success

Caption: A step-by-step decision tree for diagnosing reaction failures.

References

Technical Support Center: Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this Sonogashira coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, ensuring a higher success rate and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] For this specific synthesis, the reactants are typically 2,3-dichloropyridine or 2-chloro-3-iodopyridine and trimethylsilylacetylene (TMSA).[4]

Q2: Which starting material is preferable: 2,3-dichloropyridine or 2-chloro-3-iodopyridine?

The choice of starting material depends on a balance of reactivity and cost.

  • 2-Chloro-3-iodopyridine: Aryl iodides are significantly more reactive than aryl chlorides in Sonogashira couplings, generally leading to higher yields and milder reaction conditions (e.g., lower temperatures).[1][5] However, iodinated pyridines are often more expensive and less readily available than their chlorinated counterparts.

  • 2,3-Dichloropyridine: While more cost-effective and accessible, aryl chlorides are less reactive due to the stronger C-Cl bond.[6] Reactions with 2,3-dichloropyridine often require more forcing conditions, such as higher temperatures, more active catalyst systems, and careful optimization to achieve good yields and regioselectivity.[6]

For initial attempts or small-scale syntheses where yield and reaction time are critical, 2-chloro-3-iodopyridine is a reliable choice. For larger-scale syntheses where cost is a major factor, optimizing the reaction with 2,3-dichloropyridine is a viable strategy.

Troubleshooting Guide: Side Reactions and Optimization

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Formation

Q3: My reaction is not yielding the desired product. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to a failed or low-yielding Sonogashira reaction. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Older catalysts can decompose, and it is advisable to use a fresh batch or a more robust pre-catalyst. For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands.[7]

  • Copper Co-catalyst Oxidation: The copper(I) co-catalyst (e.g., CuI) is susceptible to oxidation to copper(II), which is ineffective. Use a high-purity, freshly opened container of CuI.

  • Inadequate Reaction Conditions:

    • Temperature: While reactions with aryl iodides can often proceed at room temperature, couplings with aryl chlorides typically require elevated temperatures (e.g., 60-120 °C) to facilitate the rate-limiting oxidative addition step.[6][8]

    • Solvent: The choice of solvent is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can often serve as both the base and solvent.[6] For challenging substrates, a co-solvent such as THF or DMF can improve solubility and reaction rates. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen.[7]

    • Inert Atmosphere: The Sonogashira reaction, particularly with the copper co-catalyst, is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[5][9] It is imperative to conduct the reaction under a strictly inert atmosphere of argon or nitrogen.

Problem 2: Formation of a Major Byproduct - Alkyne Homocoupling

Q4: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of trimethylsilylacetylene. How can I minimize this?

The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of the Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[5][9] This oxidative homocoupling of the terminal alkyne is promoted by the copper(I) co-catalyst in the presence of oxygen.

Strategies to Minimize Glaser Homocoupling:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Copper-Free Conditions: While the copper co-catalyst accelerates the desired reaction, it is also the primary culprit for homocoupling.[1] Numerous copper-free Sonogashira protocols have been developed and may be a suitable alternative, although they might require different ligands or higher temperatures.[10]

  • Slow Addition of the Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been shown to significantly reduce the formation of homocoupled byproducts.[9]

Visualizing the Reaction Pathways

Sonogashira_Side_Reactions A 2,3-Dichloropyridine C Desired Product: This compound A->C Sonogashira Coupling (Desired Pathway) F Double Coupling Product: 2,3-Bis(trimethylsilylethynyl)pyridine A->F Double Sonogashira Coupling (Side Reaction) B Trimethylsilylacetylene B->C D Glaser Homocoupling Product: 1,4-Bis(trimethylsilyl)buta-1,3-diyne B->D Glaser Homocoupling (Side Reaction) B->D B->F E Protodesilylation Product: 2-Chloro-3-ethynylpyridine C->E Protodesilylation (Side Reaction)

Caption: Key reaction pathways in the synthesis.

Problem 3: Protodesilylation of the Product

Q5: My desired product seems to be losing its trimethylsilyl (TMS) group. What causes this and how can I prevent it?

The cleavage of the C-Si bond, known as protodesilylation, is another potential side reaction that can lead to the formation of 2-chloro-3-ethynylpyridine. This can occur under both acidic and basic conditions, particularly in the presence of protic sources like water.[3]

Mitigation Strategies for Protodesilylation:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can facilitate the removal of the TMS group.

  • Choice of Base: While a base is necessary for the Sonogashira reaction, some bases can promote protodesilylation more than others. Amine bases like triethylamine or diisopropylethylamine are generally well-tolerated.[6] If using inorganic bases like potassium carbonate, ensure the reaction is free of water.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or strongly basic solutions. A neutral or slightly basic wash is generally preferred.

Problem 4: Lack of Regioselectivity with 2,3-Dichloropyridine

Q6: When using 2,3-dichloropyridine, I am getting a mixture of isomers. How can I control the regioselectivity to favor coupling at the 3-position?

Achieving high regioselectivity in the Sonogashira coupling of dihalopyridines can be challenging. The relative reactivity of the C-Cl bonds is influenced by electronic and steric factors. In 2,3-dichloropyridine, the 2-position is adjacent to the nitrogen, which can influence its reactivity.

Controlling Regioselectivity:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can have a significant impact on regioselectivity.[11][12] Bulky ligands can sterically hinder the approach to the more crowded 2-position, thereby favoring oxidative addition at the 3-position. Experimenting with different ligands, such as those from the Buchwald-type family, may be beneficial.[6]

  • Reaction Temperature: Temperature can also influence regioselectivity. It is advisable to start at a lower temperature and gradually increase it while monitoring the product distribution by techniques like GC-MS or LC-MS.

  • Theoretical Considerations: Computational studies have shown that the site of oxidative addition can be predicted based on kinetic and thermodynamic favorability.[8][13] In many cases with dichloropyridines, the position para to the nitrogen is kinetically favored for oxidative addition.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Dichloropyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,3-dichloropyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous and degassed toluene and triethylamine (a common ratio is 3:1 v/v).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene (1.2 eq.) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-3-iodopyridine or 2,3-DichloropyridineIodide is more reactive; chloride is more cost-effective.[1]
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard catalysts; more active systems for chlorides.[6]
Co-catalyst CuIAccelerates the reaction but can promote homocoupling.[1]
Base Triethylamine (TEA) or DIPEAActs as a base and often as a solvent.[6]
Solvent Toluene, THF, or DMF (as co-solvent with amine base)Anhydrous and degassed to prevent side reactions.
Temperature 25-120 °CHigher temperatures needed for less reactive chlorides.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser homocoupling.[9]

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Use_Fresh_Catalyst Use Fresh/More Active Catalyst Check_Catalyst->Use_Fresh_Catalyst Inactive Check_Conditions Verify Reaction Conditions Check_Catalyst->Check_Conditions Active Use_Fresh_Catalyst->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Temp too low Degas_Solvents Ensure Anhydrous and Degassed Solvents Check_Conditions->Degas_Solvents Solvents not inert Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity Conditions OK Increase_Temp->Check_Purity Degas_Solvents->Check_Purity Purify_Starting_Material Purify Starting Materials Check_Purity->Purify_Starting_Material Impure Success Successful Reaction Check_Purity->Success Pure Purify_Starting_Material->Success

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Purification of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-3-trimethylsilanylethynyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this key synthetic intermediate. As a product of the Sonogashira cross-coupling reaction, its purification requires careful consideration of potential side products and the inherent reactivity of the target molecule.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My crude reaction analysis (TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted 2-chloro-3-halopyridine starting material. How can I efficiently remove it?

A1: This is a common scenario when the Sonogashira coupling does not proceed to completion. The key to separation is the significant polarity difference between the starting halide (e.g., 2-chloro-3-iodopyridine) and the desired product.

  • Causality: The product, this compound, is significantly less polar than the halo-pyridine starting material due to the introduction of the bulky, non-polar trimethylsilyl (TMS) group. The starting material has a more exposed nitrogen lone pair and a polar carbon-halogen bond, leading to stronger interactions with polar stationary phases like silica gel.

  • Recommended Action: Flash Column Chromatography. This is the most effective method for this separation. The less polar product will elute much faster than the more polar starting material.

    • Expert Tip: Pyridine-containing compounds can exhibit peak tailing on standard silica gel due to acid-base interactions between the basic nitrogen and acidic silanol groups on the silica surface.[3] To mitigate this, add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites, resulting in sharper peaks and better separation. A detailed protocol is provided below.

Q2: I'm observing a non-polar byproduct that I suspect is the homocoupled dimer of trimethylsilylacetylene (1,4-bis(trimethylsilyl)buta-1,3-diyne). How do I get rid of it?

A2: This byproduct, a result of Glaser coupling, is a frequent impurity in Sonogashira reactions, especially if oxygen is not rigorously excluded.[1]

  • Causality: The homocoupled dimer is a highly symmetric and non-polar molecule. It will have very weak interactions with silica gel and will therefore elute very quickly.

  • Recommended Action: Careful Flash Column Chromatography.

    • Eluent Selection: Start with a very non-polar eluent system, such as pure hexanes or a 98:2 hexanes:ethyl acetate mixture. This will flush the non-polar dimer from the column first.

    • Gradient Elution: After the dimer has been collected, you can gradually increase the eluent polarity to elute your desired product, leaving the more polar impurities behind.

Q3: The purified product is an oil, but I expected a solid. Is it impure?

A3: While the presence of residual solvent is a common cause, it's also possible for highly pure compounds to exist as oils or low-melting solids.

  • Causality: Residual solvents (e.g., ethyl acetate, dichloromethane) from the column or work-up can prevent crystallization. Alternatively, trace impurities can act as a colligative property, depressing the melting point.

  • Recommended Actions:

    • High-Vacuum Drying: First, ensure all solvent is removed by placing the sample under a high vacuum for several hours.

    • Attempt Recrystallization: If the product remains an oil, recrystallization can be attempted. Since the compound is relatively non-polar, a non-polar solvent is a good starting point. Try dissolving the oil in a minimal amount of a hot solvent like hexanes or heptane and cooling it slowly.[4][5] Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. A detailed protocol is provided in the following sections.

Q4: My analytical data suggests I am losing the trimethylsilyl (TMS) protecting group during work-up or purification. How can I prevent this?

A4: The C-Si bond of a TMS-protected alkyne is notoriously labile, particularly under acidic or basic conditions.[6] Unintentional deprotection is a common pitfall.

  • Causality: The TMS group can be cleaved by acids (protonolysis) or sources of fluoride ions (e.g., TBAF).[7] Standard silica gel is weakly acidic and can catalyze this deprotection, especially with prolonged contact time. Similarly, aggressive aqueous basic washes (e.g., concentrated NaOH) during work-up can also cause cleavage.

  • Recommended Actions:

    • Neutral Work-up: Use a saturated solution of sodium bicarbonate (NaHCO₃) for aqueous washes instead of stronger bases. Ensure washes are performed quickly.

    • Deactivate Silica Gel: As mentioned in Q1, pre-treating your eluent with 1% triethylamine will neutralize the silica surface, minimizing on-column deprotection.[8]

    • Use Alumina: If deprotection remains a persistent issue, consider using neutral alumina as the stationary phase, which is less acidic than silica.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and storage conditions for this compound?

A1: The compound is typically a solid at room temperature.[9] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place to prevent degradation.

Q2: What is the most reliable method to monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a UV lamp (254 nm) for visualization. A typical eluent system for TLC would be 8:1 or 9:1 Hexanes:Ethyl Acetate. For more quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[10][11][12]

Q3: What are the key signals to look for in the ¹H NMR spectrum to confirm the product's identity and purity?

A3: To confirm the structure of this compound, you should observe:

  • A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group, typically appearing around 0.2-0.3 ppm.

  • Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The integration of these regions should be in a 9:3 ratio. Purity can be assessed by the absence of signals from starting materials or residual solvents.

Data & Properties

To aid in purification strategy, the properties of the key components are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
This compound C₁₀H₁₂ClNSi209.75Low
2-Chloro-3-iodopyridine (Starting Material)C₅H₃ClIN239.44High
Trimethylsilylacetylene (Starting Material)C₅H₁₀Si98.22Very Low
1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupled byproduct)C₁₀H₁₈Si₂194.42Very Low

Visualized Workflows

Purification Workflow Diagram

This diagram outlines the general sequence of steps from the crude reaction mixture to the final, purified product.

G cluster_0 Post-Reaction cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture workup Aqueous Work-up (e.g., sat. NH4Cl, brine) crude->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Crude Oil (TLC, NMR) concentrate->analysis chromatography Flash Column Chromatography analysis->chromatography Primary Method recrystallization Recrystallization analysis->recrystallization If solid/for polishing collect Combine Pure Fractions chromatography->collect final_analysis Purity Analysis (NMR, GC-MS) recrystallization->final_analysis final_concentrate Remove Solvent collect->final_concentrate final_concentrate->final_analysis storage Store Under Inert Atmosphere final_analysis->storage

Caption: General purification workflow.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues based on initial analysis of your crude product.

G start Analyze Crude Product (TLC / NMR) impurity_check What are the major impurities? start->impurity_check sm Unreacted Starting Material (Polar Spot on TLC) impurity_check->sm Starting Material dimer Alkyne Homodimer (Non-polar Spot on TLC) impurity_check->dimer Homodimer tms_loss TMS-deprotected product (New polar spot, no TMS signal in NMR) impurity_check->tms_loss TMS Loss oily Product is an oil impurity_check->oily Oily Product sol_sm Use Flash Chromatography. Add 1% Et3N to eluent to sharpen peaks. sm->sol_sm sol_dimer Use Flash Chromatography. Start with very non-polar eluent (Hexanes) to flush dimer first. dimer->sol_dimer sol_tms 1. Use neutral work-up conditions. 2. Add 1% Et3N to chromatography eluent. 3. Consider using neutral alumina. tms_loss->sol_tms sol_oily 1. Dry under high vacuum. 2. Attempt recrystallization from hexanes. 3. Re-purify via chromatography. oily->sol_oily

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized silica gel column for your sample size (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight). Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Prepare the Eluent: Prepare your mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate. Based on TLC analysis, a gradient from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate is often effective. Crucially, add 0.5-1% triethylamine (Et₃N) to your prepared solvents to prevent product degradation and peak tailing.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to push the solvent through. Begin with a low polarity eluent (e.g., 100% hexanes) to elute very non-polar impurities like the Glaser homocoupling product.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[13]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this product, hexanes or heptane are good candidates to test.[4][5]

  • Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid just dissolves. Add the hot solvent dropwise to avoid using an excess.[14]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Ice Bath: Once the flask has reached room temperature and crystallization has begun, place it in an ice-water bath for at least 15-30 minutes to maximize crystal yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely, preferably under a vacuum, to remove all traces of solvent.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in organic synthesis. The following question-and-answer format directly addresses common challenges and provides troubleshooting strategies grounded in mechanistic principles.

Section 1: General Information & Handling

Q1: What are the fundamental properties and safety considerations for this compound?

This compound (CAS No: 470463-35-5) is a versatile bifunctional building block.[1] Its structure features a pyridine ring substituted with a chloro group at the 2-position, which serves as a leaving group in cross-coupling reactions, and a trimethylsilyl (TMS)-protected alkyne at the 3-position.

Key Properties:

  • Molecular Formula: C₁₀H₁₂ClNSi[2]

  • Molecular Weight: 209.75 g/mol [1]

  • Appearance: Typically a solid

Safety & Handling: This compound is classified as acutely toxic if swallowed (Hazard Statement H302). Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q2: How should this reagent be stored to ensure long-term stability?

Like many organosilicon reagents and functionalized pyridines, stability is key to reproducible results.[3] The primary degradation pathways can involve moisture-mediated desilylation or reactions involving the pyridine nitrogen.

Recommended Storage:

  • Temperature: Room temperature is generally acceptable for short-term storage.[3] For long-term stability, storage at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed container. Parafilm or a secondary seal is advised.

Section 2: The Sonogashira Cross-Coupling Reaction

The primary application of this reagent is the Sonogashira coupling, a palladium-catalyzed reaction that forms a C-C bond between the pyridine ring and a terminal alkyne (after deprotection) or couples with another aryl/vinyl halide.[4] The C-Cl bond on the electron-deficient pyridine ring presents a significant activation barrier, making catalyst and condition selection critical.[5]

Q3: My Sonogashira coupling is failing or providing low yields. What is the systematic approach to troubleshooting?

Low yield in a Sonogashira coupling involving an aryl chloride is a common issue, primarily stemming from the difficulty of the oxidative addition step.[6] The troubleshooting workflow below provides a systematic approach to identifying and resolving the root cause.

G start Low / No Yield catalyst 1. Catalyst System Inefficient? start->catalyst conditions 2. Suboptimal Reaction Conditions? start->conditions reagents 3. Reagent Integrity Compromised? start->reagents ligand Use Electron-Rich, Bulky Phosphine Ligands (e.g., XPhos, SPhos) catalyst->ligand Oxidative addition is the likely issue pd_source Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->pd_source cu_cocat Consider Copper-Free Conditions to Reduce Homocoupling catalyst->cu_cocat temp Increase Temperature (e.g., 80-120 °C for C-Cl bonds) conditions->temp atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use N2/Ar) conditions->atmosphere base Base Strength Mismatch? (Amine bases may be insufficient) conditions->base solvent Solvent Polarity/Coordination Issue? (DMF, Toluene, MeCN) conditions->solvent pyridine_sm Check Purity of 2-Chloro-3-(TMS)ethynyl-pyridine reagents->pyridine_sm alkyne_sm Check Purity of Coupling Partner Alkyne reagents->alkyne_sm

Caption: Systematic troubleshooting workflow for Sonogashira reactions.

The following tables provide a deeper dive into the most critical parameters:

Table 1: Palladium Catalyst & Ligand Selection for C(sp²)-Cl Coupling

Catalyst/Ligand SystemRationale & Key ConsiderationsTypical Loading (mol%)
Pd₂(dba)₃ or Pd(OAc)₂ with Buchwald-type Ligands (e.g., SPhos, XPhos) These electron-rich and sterically bulky phosphine ligands are highly effective for promoting the challenging oxidative addition of less reactive aryl chlorides.[7] This is often the system of choice.Pd: 1-2, Ligand: 2-4
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ "Classic" Sonogashira catalysts.[4] Often require higher temperatures and may be less effective for aryl chlorides compared to bromides or iodides. Can be a good first screen for activated substrates.2-5
Palladacycle Catalysts Highly active pre-catalysts that can be effective at low loadings and may offer improved air stability.[6]0.1-1
Copper(I) Iodide (CuI) Acts as a co-catalyst to form a copper acetylide, which facilitates the transmetalation step and increases reaction rate.[4] However, it can also promote undesirable alkyne homocoupling.[8]2-10

Table 2: Solvent & Base Optimization

ParameterOptionsRationale & Mechanistic Insight
Solvent Aprotic Polar: DMF, Acetonitrile (MeCN)[9] Aprotic Nonpolar: Toluene, DioxaneThe solvent choice impacts catalyst stability and solubility of reagents.[10] DMF is a common choice, but in some systems, it can inhibit the reaction by coordinating to the palladium center.[10] Toluene is often a good alternative, especially at higher temperatures.
Base Organic Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) Inorganic Bases: K₂CO₃, Cs₂CO₃The base is required to deprotonate the terminal alkyne and neutralize the HX generated. For challenging couplings, stronger inorganic bases may be more effective than amines.[9] However, amine bases often serve as the solvent or co-solvent.[11]
Q4: I am observing significant alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a 1,3-diyne via the oxidative dimerization of your terminal alkyne partner is a classic side reaction in Sonogashira chemistry, often promoted by the copper co-catalyst in the presence of oxygen.[8][12]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure your reaction vessel and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Copper-Free Conditions: The most direct solution is to run the reaction without CuI.[13] This often requires more forcing conditions (higher temperature) or the use of highly active palladium/ligand systems (see Table 1).[14]

  • Use of a Reducing Atmosphere: Some reports suggest that using a dilute hydrogen gas atmosphere can reduce the homocoupling side product to as low as 2%.[8]

Q5: What is the typical reactivity order for aryl halides, and why is a chloro-pyridine challenging?

The reactivity of the C(sp²)-X bond in the rate-limiting oxidative addition step follows the order of bond dissociation energy: C-I > C-Br > C-OTf >> C-Cl .[4][5] The carbon-chlorine bond is significantly stronger and less polarizable, making it much more difficult for the Pd(0) catalyst to insert. This is why standard conditions that work well for aryl iodides or bromides often fail for aryl chlorides, necessitating the use of specialized, highly active catalyst systems.

Section 3: TMS Protecting Group Management

The trimethylsilyl (TMS) group is used to protect the acidic acetylenic proton, preventing side reactions and enabling selective transformations.[15] Its removal is a critical final step to yield the terminal alkyne.

Q6: What are the standard methods for deprotecting the trimethylsilyl (TMS) group?

The Si-C(sp) bond is labile and can be cleaved under mild conditions. The choice of reagent depends on the functional group tolerance of the rest of your molecule.

Caption: Common strategies for TMS alkyne deprotection.

Table 3: Common TMS Deprotection Protocols

Reagent SystemSolvent(s)Typical ConditionsNotes
Tetrabutylammonium fluoride (TBAF) THF1.1 eq, 0°C to RTThe most common and reliable method.[15] The fluoride ion has a very high affinity for silicon. Can be basic, so may not be suitable for base-sensitive functional groups.
Potassium carbonate (K₂CO₃) Methanol (MeOH)Catalytic to stoichiometricA very mild, inexpensive, and effective method.[16] The presumed mechanism involves methoxide-mediated cleavage. Excellent for scaling up.
Potassium fluoride (KF) DMF or Acetonitrile/Water2 eq, RTA good alternative to TBAF if the tetrabutylammonium cation is problematic.[17]
Pyridinium tribromide (Py·Br₃) Methanol (MeOH)Catalytic, 0°CA chemoselective method reported to deprotect silyl groups without affecting other sensitive functionalities.[18]
Q7: My deprotection reaction is causing decomposition or other side reactions. What are the potential issues?

If your substrate is sensitive, standard deprotection conditions can cause problems. For example, a user attempting to deprotect a TMS-alkyne on a pentafluorobenzene ring with K₂CO₃/MeOH observed nucleophilic aromatic substitution of the para-fluorine with a methoxy group.[17]

Troubleshooting Deprotection:

  • Problem: Base-sensitive functional groups are reacting.

    • Solution: Switch to a milder, less basic method. If using K₂CO₃/MeOH, try running the reaction at 0°C or with only a catalytic amount of base.[17] If using TBAF, ensure the commercial solution is not old, as it can degrade to be more basic.

  • Problem: Nucleophilic attack on an electron-deficient ring.

    • Solution: Avoid nucleophilic solvents like methanol. Switch to a fluoride source in an aprotic solvent like THF or DMF (e.g., TBAF or KF).[17]

  • Problem: Incomplete reaction.

    • Solution: Increase the equivalents of the deprotecting agent or the reaction time. For sterically hindered silyl groups, TBAF is generally more effective than K₂CO₃.[16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
  • To a flame-dried Schlenk flask, add the Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (5 mol%).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add this compound (1.0 eq), the aryl bromide (1.1 eq), and a solvent mixture of degassed Toluene and Et₃N (e.g., 3:1 v/v).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[19]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for TMS Deprotection using K₂CO₃/MeOH
  • Dissolve the TMS-protected compound (1.0 eq) in a mixture of Methanol and THF (e.g., 2:1 v/v).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.[16]

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, neutralize the mixture with a mild acid (e.g., saturated NH₄Cl solution) or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting terminal alkyne can often be used without further purification or can be purified by column chromatography if necessary.

References

Technical Support Center: Trimethylsilyl (TMS) Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethylsilyl (TMS) protecting group manipulations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the deprotection of TMS ethers. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common issues in your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding TMS deprotection, providing concise answers and foundational knowledge.

Q1: Why is my TMS deprotection reaction failing or giving low yields?

A1: Incomplete or low-yielding TMS deprotection can stem from several factors. TMS ethers are generally labile, but issues can arise from substrate-specific properties or suboptimal reaction conditions.[1][2][3] Common culprits include:

  • Steric Hindrance: While TMS is a small protecting group, significant steric congestion around the silyl ether can slow down the deprotection reaction.

  • Insufficient Reagent: The amount of acid, base, or fluoride source may be inadequate for a complete reaction, especially if the substrate or solvent consumes the reagent.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For instance, fluoride-mediated deprotections are typically faster in polar aprotic solvents like THF.[4]

  • Product Instability: The deprotected alcohol may be unstable under the reaction conditions, leading to degradation and lower yields.[2][5] This is particularly relevant for acid- or base-sensitive molecules.

  • Work-up Issues: The product might be lost during the work-up procedure. For example, some alcohols can be volatile or partially water-soluble. Additionally, issues with chromatography, such as product degradation on silica gel, have been reported.[1]

Q2: What are the standard methods for removing a TMS group?

A2: TMS ethers can be cleaved under a variety of conditions, making them a versatile protecting group. The three main categories of deprotection methods are:

  • Acid-Catalyzed Cleavage: This is a very common and often rapid method. Dilute mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) in an alcoholic or aqueous solvent are typically effective.[6][7][8][9] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom.[10][11][12][13][14]

  • Fluoride-Based Reagents: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for this deprotection method.[15][16][17] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this purpose.[4][7] Other fluoride sources like HF-pyridine, triethylamine trihydrofluoride (TEA·3HF), and potassium fluoride (KF) can also be used.[18][19]

  • Base-Catalyzed Cleavage: Mild basic conditions can also cleave TMS ethers. A common method is using potassium carbonate in methanol.[1][20] This method is particularly useful for substrates that are sensitive to acidic conditions.

Q3: How can I selectively deprotect a TMS ether in the presence of other silyl ethers (e.g., TBS, TIPS)?

A3: Selective deprotection is a cornerstone of complex molecule synthesis and relies on the differential stability of silyl ethers. The stability of silyl ethers to hydrolysis generally follows the order: TMS < TES < TBS < TIPS < TBDPS.[8][20][21][22] This trend is primarily dictated by the steric bulk around the silicon atom.

To selectively remove a TMS group, you can use very mild acidic conditions that would leave more robust silyl ethers like TBS or TIPS intact.[6] For example, a catalytic amount of acid in an alcohol at room temperature for a short duration will often cleave a TMS ether without affecting a TBS ether.[8]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during TMS deprotection.

Issue 1: Incomplete reaction despite using standard protocols.

Diagnostic Workflow

start Incomplete Reaction check_reagent Verify Reagent Quality & Quantity start->check_reagent increase_time Increase Reaction Time/Temperature check_reagent->increase_time Reagent OK success Reaction Complete check_reagent->success Reagent Issue Solved change_solvent Change Solvent System increase_time->change_solvent Still Incomplete increase_time->success Reaction Complete change_method Switch Deprotection Method change_solvent->change_method Still Incomplete change_solvent->success Reaction Complete change_method->success Reaction Complete

Caption: Troubleshooting workflow for incomplete TMS deprotection.

Step-by-Step Troubleshooting
  • Verify Reagent Quality and Stoichiometry:

    • TBAF: Commercial solutions of TBAF contain water, which can affect the reaction.[4] For sensitive substrates, anhydrous TBAF may be required. Ensure you are using a sufficient excess of the reagent.

    • Acids/Bases: Ensure the concentration of your acid or base is correct and that it hasn't degraded over time.

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction can often drive it to completion. However, be mindful of potential side reactions or product degradation at elevated temperatures.

    • Time: Monitor the reaction by TLC or LC-MS to determine if it is simply slow. Allow for longer reaction times before concluding that the reaction has failed.

  • Re-evaluate Your Solvent Choice:

    • For fluoride-based deprotections, ensure you are using a suitable polar aprotic solvent like THF or acetonitrile.

    • For acid- or base-catalyzed reactions, protic solvents like methanol or ethanol are often required to facilitate proton transfer.[20][23]

  • Switch Deprotection Method:

    • If mild acidic conditions are failing, a fluoride-based method might be more effective, and vice-versa. The choice of method should be guided by the stability of your substrate. For example, if your molecule has acid-labile groups, a fluoride or base-catalyzed method would be preferable.

Issue 2: Low product yield after work-up and purification.
Potential Causes and Solutions
  • Problem: Product is degrading on the silica gel column.[1]

    • Diagnosis: Perform a 2D TLC. Spot your crude product, run the TLC, then turn the plate 90 degrees and run it in a new solvent system. If you see significant streaking or new spots, your compound may be unstable on silica.

    • Solution:

      • Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the eluent.

      • Switch to a different stationary phase, such as alumina (basic or neutral).

      • Attempt to isolate the product via crystallization or distillation if possible.

  • Problem: Difficulty removing tetrabutylammonium salts from TBAF-mediated reactions.[5][24]

    • Diagnosis: The presence of these salts can make purification difficult and may be observed in the NMR spectrum.

    • Solution:

      • Aqueous Wash: Washing the organic layer with brine or water can help remove some of the salts.

      • Precipitation: Diluting the reaction mixture with a non-polar solvent like diethyl ether can sometimes cause the ammonium salts to precipitate, allowing for their removal by filtration.[24]

      • Alternative Fluoride Source: Consider using a different fluoride source like KF with a crown ether, or ammonium fluoride (NH4F) in methanol, which can have easier work-ups.[24] Triethylamine trihydrofluoride (TEA·3HF) is another alternative to TBAF.[19]

Issue 3: Silyl group migration is observed.
  • Problem: In molecules with multiple hydroxyl groups (e.g., diols), the TMS group can migrate from one oxygen to another, especially under basic or acidic conditions.[8][23]

    • Diagnosis: This is often detected by NMR spectroscopy, where a mixture of isomers is observed.

    • Solution:

      • Use Milder Conditions: Employ the mildest possible conditions for deprotection to minimize the rate of migration. This could involve using a weaker acid or base, or running the reaction at a lower temperature.

      • Fluoride-Based Deprotection: Fluoride-mediated deprotection is often less prone to causing silyl group migration compared to strongly acidic or basic methods.

Section 3: Protocols and Data

This section provides detailed experimental protocols for common TMS deprotection methods and a comparative data table.

Protocol 1: Mild Acidic Deprotection

This protocol is suitable for substrates that are stable to mild acid.

  • Dissolve the TMS-protected compound in methanol (MeOH) to a concentration of approximately 0.1 M.[8]

  • Add a catalytic amount of a protic acid, such as a few drops of 1 M hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid (p-TsOH).[6][20]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the solution is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude deprotected alcohol.

Protocol 2: Fluoride-Mediated Deprotection with TBAF

This is a very common and generally reliable method.

  • Dissolve the TMS-protected compound in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents).[4][20]

  • Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate. Monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Comparison of TMS Deprotection Reagents
Reagent/ConditionSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Catalytic HCl or Acetic Acid MeOH, EtOH, H₂O0 °C to RT5-60 minFast, inexpensive, volatile byproducts.Not suitable for acid-sensitive substrates.
TBAF THF, CH₃CNRT30 min - 12 hVery effective, generally mild.[4][7]Work-up can be difficult due to ammonium salts; reagent is basic.[24]
HF•Pyridine / TEA•3HF THF, CH₃CN0 °C to RT1-4 hGood for acid-sensitive substrates.[19]HF is highly toxic and corrosive.
K₂CO₃ MeOHRT1-24 hMild, inexpensive, good for base-labile but acid-sensitive groups.[1][20]Can be slow; not suitable for base-sensitive substrates.
Selectfluor MeCN, MeOHRT to Reflux5-30 minFast, efficient, avoids hazardous reagents like HF.[25]Reagent is more expensive.

Reaction Mechanism: Acid-Catalyzed vs. Fluoride-Mediated Deprotection

cluster_acid Acid-Catalyzed Mechanism cluster_fluoride Fluoride-Mediated Mechanism A1 R-O-SiMe₃ A2 R-O(H⁺)-SiMe₃ A1->A2 + H⁺ A3 R-OH + H-Nu A2->A3 + Nu⁻ (e.g., H₂O) A4 Nu-SiMe₃ A2->A4 + Nu⁻ F1 R-O-SiMe₃ F2 [R-O-Si(F)Me₃]⁻ F1->F2 + F⁻ F3 R-O⁻ + F-SiMe₃ F2->F3 Cleavage F4 R-OH F3->F4 + H⁺ work-up

Caption: Comparison of acid-catalyzed and fluoride-mediated TMS deprotection mechanisms.

References

Technical Support Center: Improving the Stability of 2-Chloro-3-trimethylsilanylethynyl-pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-3-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during experimental work with this compound. Here, we address common challenges through a detailed question-and-answer format, offering explanations grounded in chemical principles and providing actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my this compound stock solution over a short period. What are the primary causes?

A1: The stability of this compound in solution is influenced by several factors, primarily related to the lability of the trimethylsilyl (TMS) protecting group and the reactivity of the 2-chloropyridine core. The TMS group is known to be sensitive to both acidic and basic conditions, leading to desilylation.[1] Additionally, the 2-chloropyridine moiety can be susceptible to nucleophilic substitution and photodegradation.[2][3]

Key contributing factors to degradation include:

  • Solvent Choice: Protic solvents (e.g., methanol, water) can facilitate the hydrolysis of the TMS group.

  • pH: Both acidic and basic conditions can catalyze the cleavage of the Si-C bond.[1]

  • Presence of Nucleophiles: Amines, water, and other nucleophiles can displace the chloro group on the pyridine ring.[3]

  • Exposure to Light: Pyridine derivatives can be light-sensitive, leading to photochemical degradation.[4]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What is the most common degradation pathway for this molecule in solution?

A2: The most frequently encountered degradation pathway is the cleavage of the trimethylsilyl (TMS) group, a process known as desilylation or protiodesilylation.[5][6] This reaction results in the formation of the terminal alkyne, 2-Chloro-3-ethynylpyridine, and trimethylsilanol (or its derivatives). This process is particularly facile in the presence of moisture, acids, or bases.[1]

Another significant degradation route is the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.[3] The electron-withdrawing nature of the pyridine nitrogen makes this position susceptible to attack by nucleophiles present in the reaction mixture or solvent.

Q3: Can I use common laboratory solvents to prepare a stock solution? Which are recommended and which should be avoided?

A3: The choice of solvent is critical for maintaining the stability of this compound.

Recommended Solvents:

  • Anhydrous Aprotic Solvents: Solvents such as tetrahydrofuran (THF), dioxane, toluene, and dichloromethane (DCM) are generally preferred. It is crucial to use anhydrous grades of these solvents to minimize moisture-induced desilylation.

Solvents to Use with Caution:

  • Protic Solvents (e.g., Methanol, Ethanol): If protic solvents are required for your reaction, the stock solution should be prepared fresh and used immediately. The presence of the hydroxyl group can lead to rapid desilylation.[6][7]

  • Acetonitrile: While aprotic, acetonitrile can sometimes contain trace amounts of water and may not be as inert as other aprotic solvents.

Solvents to Avoid for Long-Term Storage:

  • Aqueous Solutions: Water will readily hydrolyze the TMS group.

  • Acidic or Basic Solutions: These will catalyze the degradation of the compound.

Solvent CategoryExamplesSuitability for Stock SolutionRationale
Recommended Anhydrous THF, Dioxane, Toluene, DCMHigh Aprotic and non-nucleophilic, minimizing desilylation and substitution reactions.
Use with Caution Methanol, Ethanol, AcetonitrileLow (prepare fresh) Protic nature or potential for trace moisture can lead to rapid degradation.
Avoid Aqueous Buffers, Acidic/Basic SolutionsVery Low Will actively promote hydrolysis and other degradation pathways.
Q4: How does temperature and light affect the stability of my compound?

A4: Both temperature and light can significantly impact the stability of this compound.

  • Temperature: As with most chemical reactions, increased temperature accelerates the rate of degradation. For long-term storage of stock solutions, it is advisable to keep them at low temperatures, such as -20°C. One supplier of a similar compound, 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, suggests room temperature storage for the solid material, but in solution, lower temperatures are prudent.[8]

  • Light: Pyridine-containing molecules can be susceptible to photodegradation.[2][4] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of impurities. Therefore, it is best practice to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Section 2: Troubleshooting Guides

Issue 1: My NMR/LC-MS analysis shows the presence of a desilylated impurity.

Troubleshooting Steps:

  • Verify Solvent Purity:

    • Action: Ensure that you are using a high-purity, anhydrous aprotic solvent for your stock solution and reaction.

    • Rationale: Trace amounts of water are a common cause of TMS group hydrolysis.[9] Even "anhydrous" solvents can absorb atmospheric moisture if not handled properly.

    • Protocol: Use freshly opened bottles of anhydrous solvent or solvents dried over molecular sieves. Handle solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Evaluate pH of the Solution:

    • Action: Check for any acidic or basic components in your reaction mixture.

    • Rationale: The TMS group is labile under both acidic and basic conditions.[1]

    • Protocol: If possible, buffer your reaction to a neutral pH if compatible with your desired transformation.

  • Minimize Exposure to Air:

    • Action: Prepare solutions and run reactions under an inert atmosphere.

    • Rationale: Minimizing exposure to atmospheric moisture is key to preventing hydrolysis.

    • Protocol: Use Schlenk techniques or a glovebox for preparing and handling solutions.[10]

Issue 2: My reaction yield is low, and I observe multiple unidentified byproducts.

Troubleshooting Steps:

  • Assess Reaction Temperature:

    • Action: Consider lowering the reaction temperature.

    • Rationale: Higher temperatures can promote side reactions and degradation. Many reactions involving this compound, such as Sonogashira couplings, can be performed under mild conditions.[11][12]

    • Protocol: Attempt the reaction at room temperature first, and only heat if necessary. If heating is required, do so gradually and monitor the reaction closely for byproduct formation.

  • Scrutinize Reagent Compatibility:

    • Action: Review all reagents in your reaction for potential incompatibilities.

    • Rationale: Strong nucleophiles can displace the chloro group, and strong bases can promote desilylation.[1][3]

    • Protocol: If a strong base is required, consider adding it slowly at a low temperature. If possible, choose a milder base that is still effective for your transformation.

  • Implement In-Situ Protection/Deprotection:

    • Action: For reactions where the TMS group is intentionally removed, consider a one-pot procedure where the deprotection is the final step.

    • Rationale: This minimizes the time the unprotected, and potentially less stable, terminal alkyne is present in the reaction mixture.

Issue 3: I am performing a Sonogashira coupling and the reaction is not proceeding as expected.

Troubleshooting Steps:

  • Catalyst and Co-catalyst Integrity:

    • Action: Ensure the activity of your palladium catalyst and copper(I) co-catalyst.

    • Rationale: The Sonogashira reaction is highly dependent on the catalytic activity of these species.[11] Oxidation of the catalyst can inhibit the reaction.

    • Protocol: Use fresh catalysts or catalysts stored under an inert atmosphere.

  • Base Selection:

    • Action: The choice of amine base is crucial.

    • Rationale: The base not only acts as a proton scavenger but also influences the catalytic cycle.[11]

    • Protocol: Triethylamine or diisopropylethylamine are commonly used. Ensure the base is anhydrous and of high purity.

  • Degassing of the Reaction Mixture:

    • Action: Thoroughly degas the solvent and reaction mixture.

    • Rationale: Oxygen can deactivate the palladium catalyst.

    • Protocol: Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a sufficient period before adding the catalyst.[13]

Section 3: Experimental Protocols & Visualizations

Protocol: Preparation and Storage of a Stable Stock Solution
  • Materials:

    • This compound

    • Anhydrous tetrahydrofuran (THF) (or other suitable anhydrous aprotic solvent)

    • Inert gas (Argon or Nitrogen)

    • Dry glassware (oven or flame-dried)

    • Amber glass vial with a septum-lined cap

  • Procedure:

    • Dry the amber vial and a magnetic stir bar in an oven and allow to cool in a desiccator.

    • Place the vial on a balance, tare, and add the desired amount of this compound.

    • Seal the vial with the septum-lined cap and purge with an inert gas for several minutes.

    • Using a dry syringe, add the required volume of anhydrous THF to the vial to achieve the desired concentration.

    • Stir the solution until the solid is fully dissolved.

    • Wrap the vial in parafilm and then aluminum foil for extra protection against moisture and light.

    • Store the solution at -20°C.

Diagram: Key Degradation Pathways

A This compound B 2-Chloro-3-ethynylpyridine A->B  Desilylation (H₂O, H⁺, or OH⁻) C 2-Substituted-3-trimethylsilanylethynyl-pyridine A->C  Nucleophilic Substitution (Nu⁻) D Photodegradation Products A->D  Photodegradation (hv)

Caption: Primary degradation routes for this compound.

Diagram: Troubleshooting Workflow for Solution Instability

Start Instability Observed (e.g., new peaks in LC-MS) CheckSolvent Is the solvent anhydrous and aprotic? Start->CheckSolvent CheckpH Are acidic or basic reagents present? CheckSolvent->CheckpH Yes UseAnhydrous Action: Switch to high-purity anhydrous aprotic solvent. CheckSolvent->UseAnhydrous No CheckLightTemp Is the solution protected from light and stored cold? CheckpH->CheckLightTemp No Neutralize Action: Use neutral conditions or milder reagents if possible. CheckpH->Neutralize Yes Protect Action: Store in amber vial at -20°C. CheckLightTemp->Protect No End Stability Improved CheckLightTemp->End Yes UseInertAtmosphere Action: Handle under inert atmosphere. UseAnhydrous->UseInertAtmosphere UseInertAtmosphere->CheckpH Neutralize->CheckLightTemp Protect->End

Caption: A logical workflow for troubleshooting stability issues.

Section 4: Analytical Methods for Stability Monitoring

To effectively troubleshoot stability issues, it is essential to have reliable analytical methods to monitor the integrity of your compound over time.

Recommended Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products. A reversed-phase method with a C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification of degradation products by comparing their mass-to-charge ratios with expected values (e.g., the mass of the desilylated product).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the trimethylsilyl peak (a singlet typically around 0.25 ppm) and the appearance of the terminal alkyne proton (a singlet around 3-4 ppm).

Protocol: Stability Study by LC-MS
  • Prepare a stock solution of this compound in the solvent of interest.

  • Immediately take an aliquot, dilute it appropriately, and analyze by LC-MS. This will serve as your t=0 time point.

  • Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, -20°C in the dark).

  • At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute, and analyze by LC-MS.

  • Compare the peak areas of the parent compound and any new peaks that appear over time to quantify the rate of degradation.

References

Technical Support Center: Suzuki Coupling with 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving 2-Chloro-3-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction: The Challenge at Hand

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds.[1] However, your substrate, this compound, presents a unique set of challenges. Success hinges on navigating the lower reactivity of the C-Cl bond on the electron-deficient pyridine ring while preserving the delicate trimethylsilyl (TMS) protecting group on the alkyne.[2][3] The pyridine nitrogen can act as a Lewis base, potentially coordinating with and inhibiting the palladium catalyst.[4] Furthermore, the TMS group is susceptible to cleavage under basic or fluoride-containing conditions often employed in Suzuki couplings.[5] This guide will provide a logical framework for troubleshooting and optimizing this nuanced transformation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
1. No Reaction or Low Conversion Inactive Catalyst System: The C-Cl bond of a 2-chloropyridine is notoriously difficult to activate.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient. The pyridine nitrogen can also inhibit the catalyst.[4]Catalyst/Ligand Selection: Employ a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling aryl chlorides due to their electron-richness and steric bulk, which promote oxidative addition.[6] Consider using a pre-catalyst like [Pd(IPr)Cl₂]₂ or a combination of Pd₂(dba)₃ with a bulky phosphine ligand.
Insufficient Base Strength/Solubility: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[7] Insoluble inorganic bases may have limited effectiveness in anhydrous organic solvents.Base Selection: Use a soluble, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) can be a powerful, soluble base, though its impact on the TMS-alkyne should be monitored.[8]
Low Reaction Temperature: Oxidative addition to the C-Cl bond has a higher activation energy than for C-Br or C-I bonds.Increase Temperature: If other parameters are optimized, cautiously increase the reaction temperature, typically in the range of 80-120 °C.
2. Desilylation of the TMS Group Base-Mediated Cleavage: Strong bases, especially in the presence of water or other protic sources, can cleave the Si-C bond.Choice of Base and Anhydrous Conditions: Use a weaker, non-hydroxide base like K₂CO₃ or KF if compatible with C-Cl activation. Meticulously use anhydrous solvents and reagents to minimize protic sources that facilitate desilylation.
Fluoride-Mediated Cleavage: Fluoride ions (e.g., from CsF, KF, or TBAF) are highly effective at cleaving silicon-carbon bonds.Avoid Fluoride Sources: Do not use fluoride-based bases unless you intend to perform a one-pot desilylation-coupling reaction. If a fluoride source is unavoidable, consider switching to a more robust silyl protecting group like triisopropylsilyl (TIPS).
3. Formation of Side Products Homocoupling of Boronic Acid: This can occur if the reductive elimination of the desired product is slow or if oxygen is present in the reaction.Inert Atmosphere and Catalyst Choice: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using an appropriate ligand can accelerate the desired cross-coupling over homocoupling.
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with heteroaryl boronic acids, especially in aqueous or protic media.Anhydrous Conditions and Base Choice: Employ anhydrous solvents. Using boronate esters instead of boronic acids can sometimes mitigate this issue. The choice of base can also influence the rate of protodeboronation.
Dehalogenation: The starting 2-chloropyridine is reduced to the corresponding pyridine.Optimize Ligand and Base: This can be a sign of an inefficient catalyst system. Re-evaluate the palladium source, ligand, and base combination to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing?

A1: Failure often stems from two primary factors: the inertness of the 2-chloropyridine C-Cl bond and catalyst inhibition by the pyridine nitrogen.[3][4] A standard Pd(PPh₃)₄ catalyst is often not active enough. You need a more electron-rich and sterically hindered phosphine ligand, such as those developed by Buchwald (e.g., SPhos, XPhos), to facilitate the oxidative addition step.[6]

Q2: I'm observing the loss of the trimethylsilyl (TMS) group. How can I prevent this?

A2: The TMS group is labile, particularly in the presence of strong bases or fluoride ions.[5] If you are using a base like CsF or KF, this is the likely culprit. Switch to a non-fluoride base such as K₃PO₄ or Cs₂CO₃. Also, ensure your reaction is strictly anhydrous, as water can facilitate base-mediated desilylation.

Q3: What is the best palladium catalyst and ligand combination for this substrate?

A3: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid used. However, a highly reliable starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos.[6] These ligands have demonstrated broad utility in the coupling of challenging heteroaryl chlorides.

Q4: Which base should I choose to both activate the boronic acid and preserve the TMS group?

A4: Potassium phosphate (K₃PO₄) is an excellent starting choice. It is a moderately strong base capable of forming the active boronate species without being overly aggressive towards the TMS group, especially under anhydrous conditions. Cesium carbonate (Cs₂CO₃) is another good option. If you require anhydrous and homogeneous conditions, potassium trimethylsilanolate (TMSOK) is a powerful choice, but you must carefully monitor for any potential TMS exchange or cleavage.[8]

Q5: Can I use aqueous solvent systems for this reaction?

A5: While some Suzuki reactions benefit from aqueous conditions, it is generally advisable to start with anhydrous solvents like dioxane, toluene, or THF for this specific substrate. This is to minimize the risk of both protodeboronation of the boronic acid and base-mediated cleavage of the TMS group.[5]

Experimental Workflow & Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Chloro-3-TMS-ethynyl-pyridine) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Aryl Boronic Acid/Ester) Boronate [R²-B(OR)₂(Base)]⁻ M⁺ Organoboron->Boronate Activation Base Base (e.g., K₃PO₄) Base->Organoboron Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup (Inert Atmosphere):

    • Seal the flask containing the substrate, boronic acid, and base with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and homocoupling.

    • Add the catalyst and ligand to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe. The solvent must be thoroughly degassed to remove dissolved oxygen.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous components.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-trimethylsilanylethynyl-pyridine.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Reaction Start: Low/No Yield Check_Catalyst Is the catalyst system active enough for C-Cl activation? (e.g., using Buchwald ligands) Start->Check_Catalyst Check_Desilylation Is TMS group cleavage observed? Check_Catalyst->Check_Desilylation Yes Upgrade_Catalyst Upgrade to Pd(OAc)₂/SPhos or similar Check_Catalyst->Upgrade_Catalyst No Check_Base Is the base strong/soluble enough? Check_Desilylation->Check_Base No Change_Base_Solvent Switch to non-fluoride base (K₃PO₄). Ensure anhydrous conditions. Check_Desilylation->Change_Base_Solvent Yes Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Stronger_Base Use a stronger base (e.g., Cs₂CO₃) or more soluble base (TMSOK). Check_Base->Stronger_Base No Increase_Temp Increase temperature to 100-120°C Check_Temp->Increase_Temp No Success Successful Coupling Check_Temp->Success Yes Upgrade_Catalyst->Check_Desilylation Change_Base_Solvent->Check_Base Stronger_Base->Check_Temp Increase_Temp->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Sonogashira Coupling of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use of 2-Chloro-3-trimethylsilanylethynyl-pyridine in cross-coupling reactions, with a specific focus on the prevention of homocoupling byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of the desired cross-coupled product, and streamline your purification processes.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common and troublesome side reaction in Sonogashira couplings, leading to the formation of a symmetrical 1,3-diyne byproduct.[1] This not only consumes your valuable starting material but also complicates the purification of your desired product. This section provides a systematic approach to diagnosing and resolving issues with homocoupling.

Question: I am observing a significant amount of the homocoupled diyne byproduct in my Sonogashira reaction of this compound. What are the primary causes and how can I fix this?

Answer:

The formation of the homocoupled byproduct from this compound is primarily driven by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1][2] The mechanism involves the oxidative dimerization of the copper acetylide intermediate.[3][4][5] Several factors can exacerbate this side reaction. Below is a troubleshooting workflow to address this issue.

Troubleshooting Workflow: Homocoupling Prevention

start High Homocoupling Observed q1 Is your reaction strictly anaerobic? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Are you using a copper co-catalyst? sol1_yes->q2 action1 Implement Rigorous Degassing: - Freeze-pump-thaw cycles for solvents. - Sparge reagents with Argon/Nitrogen. - Maintain a positive inert gas pressure. sol1_no->action1 action1->q2 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No action2 Consider Copper-Free Conditions: - Eliminates the primary homocoupling pathway. - May require more active Pd catalysts and higher temperatures. sol2_yes->action2 q3 Is the cross-coupling rate slow? sol2_no->q3 action2->q3 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No action3 Optimize for Faster Cross-Coupling: - Increase temperature. - Use a more active ligand (e.g., Buchwald-type). - Consider a more reactive palladium precatalyst. sol3_yes->action3 end Homocoupling Minimized sol3_no->end action3->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a particular concern with terminal alkynes in Sonogashira reactions?

A1: The Sonogashira reaction traditionally employs a copper(I) co-catalyst, such as CuI, to increase the reaction rate.[6] This copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[6] While this intermediate is crucial for the cross-coupling cycle, it is also susceptible to oxidative dimerization, especially in the presence of oxygen, leading to the formation of a symmetrical diyne (Glaser coupling).[1][6]

Q2: I'm using this compound. Does the chloro-substituent on the pyridine ring affect the likelihood of homocoupling?

A2: Yes, indirectly. 2-Chloropyridines are known to be less reactive in palladium-catalyzed cross-coupling reactions compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[6] This can lead to a slower rate of oxidative addition of the palladium catalyst to the pyridine ring. If the desired cross-coupling is sluggish, the copper acetylide intermediate has a longer residence time in the reaction mixture, increasing the probability of undergoing the undesired homocoupling pathway.[1] Therefore, optimizing conditions to promote the cross-coupling is crucial.

Q3: Does the trimethylsilyl (TMS) group on the alkyne offer any protection against homocoupling?

A3: The TMS group primarily serves as a protecting group for the terminal alkyne, preventing its reaction under certain conditions and allowing for sequential couplings after deprotection.[2][7] In the context of Sonogashira reactions, the TMS group does not directly prevent the formation of the copper acetylide and subsequent homocoupling of the entire molecule. However, its steric bulk may slightly disfavor the dimerization process compared to an unprotected terminal alkyne. The primary strategies for avoiding homocoupling still revolve around controlling the reaction conditions, particularly the exclusion of oxygen and the use of copper-free protocols.[7]

Q4: What are the best strategies to completely avoid homocoupling?

A4: The most effective strategy is to employ a copper-free Sonogashira protocol .[6][8][9][10] This eliminates the key intermediate responsible for the Glaser coupling side reaction. While these conditions may require more active palladium catalysts, specialized ligands, and potentially higher temperatures, they are often the cleanest way to synthesize the desired cross-coupled product.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst. It is particularly recommended when significant amounts of the diyne byproduct are observed under traditional conditions.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide/triflate (1.1 equiv)

  • Palladium catalyst: (AllylPdCl)₂ (2.5 mol %) or a suitable Pd(II) precatalyst

  • Ligand: P(t-Bu)₃ (10 mol %) or another bulky, electron-rich phosphine ligand

  • Base: A suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv), or an inorganic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed solvent such as DMF, 1,4-dioxane, or toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

  • Add the this compound and the aryl or vinyl halide/triflate.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-120 °C, depending on the reactivity of the halide. For aryl chlorides, higher temperatures are often necessary.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical outcomes when comparing standard Sonogashira conditions with a copper-free protocol for the coupling of an electron-deficient aryl chloride.

ParameterStandard Sonogashira (with CuI)Copper-Free SonogashiraRationale for Change
Homocoupling Byproduct Can be significant (>10%)Typically minimal to none (<2%)Elimination of the copper co-catalyst prevents the primary homocoupling pathway.[1][6]
Reaction Temperature Often room temperature to 80 °CMay require higher temperatures (80-120 °C)The absence of copper necessitates a more active palladium catalyst, which can be achieved at elevated temperatures.[6]
Catalyst System Pd(PPh₃)₄, PdCl₂(PPh₃)₂(AllylPdCl)₂/P(t-Bu)₃, Buchwald precatalystsBulky, electron-rich ligands are often required to facilitate the oxidative addition of the less reactive aryl chloride.
Reaction Time Typically 4-12 hoursMay be longer depending on substrate reactivityThe overall catalytic cycle may be slower without the accelerating effect of copper.
Yield of Desired Product Variable, often reduced by homocouplingGenerally higher and cleaner reaction profileMinimizing side reactions leads to a greater conversion to the desired product.

Mechanistic Insights

To better understand the strategies for avoiding homocoupling, it is essential to visualize the competing reaction pathways.

Diagram: Competing Sonogashira and Glaser Coupling Pathways

cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L)₂ D->E F Reductive Elimination E->F F->A G Ar-C≡CR F->G H R-C≡C-H I Cu(I) H->I + Base J R-C≡C-Cu I->J K Oxidative Dimerization J->K [O] L R-C≡C-C≡C-R K->L

Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.

References

Technical Support Center: Purification of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-trimethylsilanylethynyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a highly pure product.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its purification, however, can present several challenges, primarily arising from its synthesis via the Sonogashira coupling reaction. Common issues include the removal of catalyst residues, separation from structurally similar byproducts, and the inherent sensitivity of the trimethylsilyl (TMS) protecting group. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Question: Why is my purified product showing a broad, tailing peak on the TLC plate and during column chromatography?

Answer: Peak tailing is a frequent challenge when purifying pyridine derivatives on silica gel.[1] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]

To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system.[2][3][4] A concentration of 0.1-1% TEA is typically sufficient to neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[2][3]

Question: I am observing a new, more polar spot on my TLC plate after running a column. What could this be?

Answer: This is likely the desilylated product, 2-chloro-3-ethynylpyridine. The trimethylsilyl (TMS) group is susceptible to hydrolysis, especially on the acidic surface of silica gel.[5] This can be exacerbated by prolonged exposure to the stationary phase or the use of protic solvents in the eluent.

To prevent desilylation:

  • Minimize contact time: Run the column as efficiently as possible.

  • Use a less acidic stationary phase: Consider using neutral alumina or deactivating the silica gel by pre-flushing the column with a solvent mixture containing triethylamine.[2]

  • Avoid protic solvents: If possible, avoid using alcohols like methanol in your eluent, as they can facilitate the hydrolysis of the TMS group.[6][7]

Question: How can I effectively remove residual palladium and copper catalysts from my product?

Answer: Palladium and copper catalysts used in the Sonogashira coupling can be challenging to remove completely. These can often streak on the TLC plate and contaminate the final product.

  • Filtration: After the reaction, filtering the crude mixture through a pad of Celite® can help remove a significant portion of the solid-supported catalyst.

  • Aqueous Wash: Performing an aqueous workup with a solution of ammonium chloride can help to complex and remove copper salts.

  • Specialized Scavengers: For persistent catalyst contamination, consider using commercially available metal scavengers.

  • Careful Chromatography: Often, the baseline impurities on a TLC are catalyst residues. Careful column chromatography, ensuring good separation between the product and the baseline, is crucial.

Sonogashira Reaction Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate close to my product's Rf. What are the likely byproducts?

Answer: The most common byproduct in a Sonogashira coupling is the homocoupled alkyne, also known as the Glaser coupling product.[8] In this case, it would be 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct often has a similar polarity to the desired product, making separation difficult.

To minimize homocoupling:

  • Ensure anaerobic conditions: The presence of oxygen can promote the homocoupling of copper acetylides.[8]

  • Control reaction temperature: Running the reaction at the lowest effective temperature can help to suppress side reactions.

  • Use a copper-free Sonogashira protocol: Several copper-free methods have been developed to avoid the issue of homocoupling.

Other potential byproducts can include starting materials (2-chloro-3-iodopyridine or 2-bromo-3-chloropyridine and trimethylsilylacetylene) and the desilylated product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my Sonogashira reaction by TLC?

A1: Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The product, this compound, is relatively non-polar. To visualize the spots, use a UV lamp (254 nm), as the pyridine ring is UV active. You can also use a potassium permanganate stain, which will react with the alkyne functionality, appearing as a yellow spot on a purple background.[9]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective purification method if a suitable solvent system is found. For pyridine derivatives, common solvent systems for recrystallization include ethanol, or mixtures of hexanes with ethyl acetate or acetone.[10] The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures.

Q3: How should I store the purified this compound?

A3: Due to the sensitivity of the TMS group to moisture and acidic conditions, it is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Q4: What are the expected ¹H NMR chemical shifts for the final product?

A4: While the exact chemical shifts can vary depending on the solvent used, you can generally expect to see a singlet for the nine protons of the trimethylsilyl group, and distinct signals for the three protons on the pyridine ring. Consulting a spectral database or the literature for a reference spectrum is always recommended.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline and should be optimized based on your specific reaction mixture.

  • TLC Analysis:

    • Develop a TLC plate of your crude reaction mixture using a solvent system of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).

    • The desired product should have an Rf value of approximately 0.3 for optimal separation.[11] Adjust the solvent polarity as needed.

  • Column Preparation:

    • Dry pack a glass column with silica gel.

    • Pre-elute the column with your chosen solvent system containing 0.5% triethylamine to neutralize the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or your eluent.

    • Alternatively, perform a dry load by adsorbing your crude product onto a small amount of silica gel.

  • Elution:

    • Carefully apply your sample to the top of the column.

    • Begin eluting with your chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityStructureTLC CharacteristicsRemoval Strategy
2-chloro-3-iodopyridineMore polar than the product.Column chromatography.
1,4-bis(trimethylsilyl)buta-1,3-diyneSimilar polarity to the product, often slightly less polar.Careful column chromatography with an optimized solvent system.
2-chloro-3-ethynylpyridineMore polar than the product.Avoid acidic conditions during workup and chromatography.
Palladium/Copper Catalysts-Often appear as baseline streaks.Filtration through Celite®, aqueous workup, or use of metal scavengers.

Visualizations

Purification Workflow

Purification_Workflow cluster_reaction Sonogashira Coupling cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture Filter Filter through Celite® Reaction->Filter Remove solid catalyst Workup Aqueous Workup (e.g., NH4Cl wash) Column Flash Column Chromatography (Silica gel + 0.5% TEA) Workup->Column Primary Purification Filter->Workup Remove soluble catalysts Recrystal Recrystallization (Optional) Column->Recrystal Further Purification PureProduct Pure this compound Column->PureProduct Recrystal->PureProduct

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Logic Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing NewSpot New Polar Spot? Start->NewSpot Catalyst Catalyst Residue? Start->Catalyst Tailing->NewSpot No AddTEA Add 0.1-1% Triethylamine to Eluent Tailing->AddTEA Yes NewSpot->Catalyst No Desilylation Probable TMS Hydrolysis NewSpot->Desilylation Yes Scavenge Use Metal Scavenger or Aqueous Wash Catalyst->Scavenge Yes Resolve Issue Resolved Catalyst->Resolve No AddTEA->Resolve AvoidProtic Avoid Protic Solvents Deactivate Silica Desilylation->AvoidProtic AvoidProtic->Resolve Scavenge->Resolve

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Features of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-trimethylsilanylethynyl-pyridine. In the absence of directly published experimental spectra for this specific compound, this document leverages a comparative approach, drawing upon empirical data from structurally analogous compounds and established principles of NMR spectroscopy. This analysis is intended to serve as a predictive reference for researchers, scientists, and professionals in drug development and materials science who may be synthesizing or characterizing this molecule.

Introduction to this compound and the Importance of its Spectroscopic Characterization

This compound is a substituted pyridine derivative of interest in organic synthesis and materials science. The unique combination of a halogenated pyridine ring, a trimethylsilyl (TMS) protected ethynyl group, and the specific substitution pattern (2-chloro and 3-ethynyl) gives rise to a distinct electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. NMR spectroscopy, being one of the most powerful tools for structural elucidation of organic molecules, provides invaluable information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the pyridine ring and the nine equivalent protons of the trimethylsilyl group. The predicted chemical shifts (δ) and coupling constants (J) are based on a comparative analysis with 2-chloropyridine[1][2] and 3-((trimethylsilyl)ethynyl)pyridine[3].

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-47.7 - 7.9ddJ(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.8The ethynyl group at C-3 will deshield H-4. The multiplicity arises from coupling to H-5 and a weaker coupling to H-6.
H-57.2 - 7.4ddJ(H5-H4) ≈ 7.5, J(H5-H6) ≈ 4.8This proton is expected to be in a similar environment to the corresponding proton in 2-chloropyridine, with coupling to both H-4 and H-6.
H-68.3 - 8.5ddJ(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded of the aromatic protons.
-Si(CH₃)₃0.2 - 0.4sN/AThe nine protons of the TMS group are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum.

In-depth Analysis of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is a culmination of the electronic effects of the substituents on the pyridine ring. The chlorine atom at the C-2 position is an electron-withdrawing group, which generally deshields the protons on the ring. The trimethylsilylethynyl group at the C-3 position will also influence the chemical shifts of the adjacent protons, primarily H-4.

The expected coupling pattern is a classic example of a substituted pyridine system. The ortho coupling between H-4 and H-5 is expected to be the largest (≈ 7.5 Hz), followed by the ortho coupling between H-5 and H-6 (≈ 4.8 Hz). A smaller meta coupling between H-4 and H-6 (≈ 1.8 Hz) is also anticipated. The singlet for the TMS group is a characteristic feature and its integration value of 9H relative to the 1H of each aromatic proton would be a key indicator of the compound's identity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data for 2-chloropyridine[4][5][6] and related ethynyl and trimethylsilyl-substituted compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152The carbon bearing the chlorine atom is expected to be significantly deshielded.
C-3118 - 120The carbon attached to the ethynyl group will have its chemical shift influenced by the sp-hybridized carbon.
C-4138 - 140This carbon is expected to be deshielded due to its position relative to the nitrogen and the ethynyl group.
C-5122 - 124The chemical shift of this carbon should be similar to the corresponding carbon in 2-chloropyridine.
C-6148 - 150The carbon adjacent to the nitrogen is expected to be deshielded.
C≡C-Si95 - 100The chemical shift for the alkyne carbon attached to the pyridine ring.
C≡C-Si100 - 105The chemical shift for the alkyne carbon attached to the TMS group.
-Si(CH₃)₃-1 - 1The carbons of the TMS group are highly shielded and appear upfield, often near 0 ppm.

In-depth Analysis of Predicted ¹³C NMR Spectrum

The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring will result in the downfield chemical shifts for the ring carbons. The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of 95-105 ppm. The carbon of the TMS group will be found at a characteristic upfield chemical shift. The relative intensities of the signals can also be informative, with the quaternary carbons (C-2, C-3, and the alkyne carbons) often exhibiting lower intensities than the carbons bearing protons.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For researchers intending to acquire experimental data for this compound, the following general protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse program should be sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning the proton and carbon signals.

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the IUPAC numbering for the pyridine ring protons and carbons.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a robust, data-driven prediction of the ¹H and ¹³C NMR spectra of this compound. By comparing with structurally related molecules, we have established a reliable framework for the interpretation of experimental data. The provided chemical shifts, coupling constants, and structural assignments will aid researchers in the verification of this compound's synthesis and in its further application. It is important to note that while these predictions are based on sound chemical principles, experimental verification is always the gold standard.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-trimethylsilanylethynyl-pyridine and 2-Bromo-3-ethynylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a vast array of biologically active molecules. The strategic introduction of substituents onto the pyridine ring is a cornerstone of molecular design, enabling the fine-tuning of physicochemical properties and pharmacological activity. Among the myriad of available building blocks, 2-halo-3-alkynylpyridines serve as versatile intermediates for the construction of complex molecular architectures through various cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of two key pyridine-based building blocks: 2-Chloro-3-trimethylsilanylethynyl-pyridine (1) and 2-Bromo-3-ethynylpyridine (2) . While structurally similar, the differences in the halogen substituent and the presence of a trimethylsilyl (TMS) protecting group impart distinct reactivity profiles that are critical for synthetic planning. This document will delve into the mechanistic nuances, compare their performance in key cross-coupling reactions with supporting data from analogous systems, and provide detailed experimental protocols for their application.

Theoretical Framework: Unpacking the Key Structural Differences

The reactivity of compounds 1 and 2 is primarily dictated by two key features: the nature of the halogen at the 2-position (Cl vs. Br) and the presence or absence of a trimethylsilyl (TMS) group on the alkyne.

The Influence of the Halogen: A Tale of Two Leaving Groups

In the realm of palladium-catalyzed cross-coupling reactions, the C-X bond of the aryl halide is cleaved in the rate-determining oxidative addition step. The strength of this bond and the ability of the halide to depart as a stable anion are crucial factors governing the reaction rate. The generally accepted trend for halide reactivity is I > Br > Cl.[1]

This trend is rooted in two fundamental properties:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond. A lower BDE translates to a lower activation energy for the oxidative addition of the palladium catalyst into the C-X bond, leading to a faster reaction.[1]

  • Leaving Group Ability: Bromide is a better leaving group than chloride because it is a weaker base and more polarizable, allowing it to better stabilize the negative charge upon its departure.

Consequently, it is generally expected that 2-bromo-3-ethynylpyridine (2 ) will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue.

The Trimethylsilyl (TMS) Group: More Than Just a Protecting Group

The TMS group on this compound (1 ) serves as a protecting group for the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many organometallic reactions and can lead to unwanted side reactions, such as Glaser-type homocoupling in Sonogashira reactions. The TMS group effectively circumvents these issues.

Beyond its protective role, the TMS group can also influence the reactivity of the alkyne itself due to steric and electronic effects. Importantly, the TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent transformations. This two-step sequence of coupling with the TMS-protected alkyne followed by deprotection is a powerful synthetic strategy.

Mechanistic Insights: A Divergence in Oxidative Addition Pathways

Recent studies have revealed that the mechanism of oxidative addition of halopyridines to a palladium(0) center is not uniform and depends on the nature of the halogen. For 2-iodopyridines, the reaction proceeds through a classical concerted mechanism. However, for 2-chloro- and 2-bromopyridines, evidence suggests a different pathway, potentially involving an SNAr-type mechanism.[2] This divergence in mechanism can have significant implications for catalyst and ligand selection, as well as for the overall reaction kinetics.

Furthermore, the choice of ligands can influence whether the oxidative addition occurs at a 12-electron or 14-electron palladium(0) center, which in turn can favor different oxidative addition mechanisms and even lead to unconventional site-selectivity in dihaloheteroarenes.[2][3]

Comparative Reactivity Pathways sub1 2-Chloro-3-TMS-ethynyl-pyridine (1) sub1_deprotected 2-Chloro-3-ethynyl-pyridine sub1->sub1_deprotected Desilylation sub2 2-Bromo-3-ethynyl-pyridine (2) product Coupled Product sub2->product Cross-Coupling (e.g., Sonogashira) sub1_deprotected->product Cross-Coupling (e.g., Sonogashira)

Caption: Synthetic utility of compounds 1 and 2 in accessing coupled products.

Comparative Reactivity in Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[4] For compound 2 , which possesses a terminal alkyne, it can directly participate as the alkyne component in a Sonogashira coupling with an aryl halide. Conversely, for compound 1 , the halogenated pyridine itself can act as the aryl halide partner, coupling with a terminal alkyne.

Table 1: Representative Data for Sonogashira Coupling of Analogous 2-Halopyridines

EntryHalopyridineCoupling PartnerCatalyst SystemConditionsYieldReference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMF, Et₃N, 100 °C, 3h93%[5]
22-Chloro-5-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂Ionic Liquid, 72h72%[6]

As the data for analogous systems suggests, the bromo-pyridine generally provides higher yields under comparable or milder conditions than the chloro-pyridine in Sonogashira couplings. The TMS-protected alkyne in compound 1 would require deprotection prior to its use as the alkyne component in a Sonogashira reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] Both compounds 1 and 2 can serve as the halide partner in this reaction.

Table 2: Representative Data for Suzuki Coupling of Analogous 2-Halopyridines

EntryHalopyridineBoronic AcidCatalyst SystemConditionsYieldReference
12-Bromo-4-methylpyridinePhenylboronic AcidPd(OAc)₂ (ligand-free)aq. isopropanolHigh Yield[8]
22-ChloropyridinesArylboronic AcidsPd₂(dba)₃/tBu₃PToluene, KF, RTGood to Excellent[7]
32-Chloro-3-aminopyridinePhenylboronic AcidPd(PPh₃)₂Cl₂Dioxane, Na₂CO₃, reflux86%[9]

The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of less reactive aryl chlorides.[7] While 2-bromopyridines often react under milder conditions or with simpler catalyst systems[8], modern catalysts allow for high yields with 2-chloropyridines as well. The choice between 1 and 2 may therefore also depend on the cost and availability of the starting materials and the desired complexity of the catalytic system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[10]

Table 3: Representative Data for Buchwald-Hartwig Amination of Analogous 2-Halopyridines

EntryHalopyridineAmineCatalyst SystemConditionsYieldReference
12-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃/BINAPToluene, NaOtBu, 80 °C, 4h60%[2]
22-BromopyridinesVolatile AminesPd(OAc)₂/dpppToluene, NaOtBu, 80 °C55-98%[11]
32-ChlorotolueneMorpholine(SIPr)Pd(methallyl)ClLHMDS, THF, 22 °C, 25 min94%[12]

Similar to the Suzuki coupling, while bromopyridines are generally more reactive and may proceed to high conversion under a wider range of conditions[2][11], specialized catalyst systems have been developed that are highly effective for the amination of chloropyridines.[12] The choice of ligand is often critical in achieving high yields with chloro-substrates.

The Role and Removal of the Trimethylsilyl (TMS) Group

The TMS group in compound 1 offers a distinct synthetic advantage. It allows for cross-coupling reactions at the 2-position of the pyridine ring without interference from the alkyne. Following the desired transformation, the TMS group can be selectively removed to unveil the terminal alkyne, which can then be used in a variety of subsequent reactions, such as Sonogashira couplings, click chemistry, or cyclization reactions.

The desilylation of TMS-alkynes can be achieved under mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol.[13][14]

Typical Cross-Coupling Workflow start Weigh Reagents (Halopyridine, Coupling Partner, Catalyst, Base, Ligand) setup Assemble Glassware under Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) product R¹-C≡CR² pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide [CuI, Base] cu_acetylide->pd2_halide base Base cui CuI

References

A Senior Application Scientist's Guide to the Synthesis of 2-Ethynylpyridines: A Comparative Analysis of Modern and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-ethynylpyridine scaffold is a cornerstone of molecular design. Its rigid, linear geometry and the reactive terminal alkyne handle make it an invaluable building block in the synthesis of complex pharmaceuticals, functional materials, and agrochemicals. The pursuit of efficient, scalable, and versatile methods for the synthesis of this key intermediate is therefore a subject of continuous investigation.

This guide provides an in-depth technical comparison of the most prevalent and emerging methodologies for the synthesis of 2-ethynylpyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices and providing a critical evaluation of their respective strengths and limitations.

The Workhorses: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The formation of the C(sp²)-C(sp) bond is most classically achieved through palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira and Castro-Stephens couplings have long been the go-to methods for the synthesis of 2-ethynylpyridines from readily available 2-halopyridines.

The Sonogashira Coupling: A Versatile and Widely Adopted Method

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as the most frequently employed method for the synthesis of 2-ethynylpyridines.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have contributed to its widespread adoption.

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira reaction is a synergistic interplay between palladium and copper catalysts. The currently accepted mechanism involves two interconnected cycles:

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_A trans-ArPd(II)XL₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B cis-ArPd(II)(C≡CR)L₂ PdII_A->PdII_B Transmetalation (from Cu cycle) PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR CuX Cu(I)X Cu_alkyne [Cu(C≡CR)] CuX->Cu_alkyne Alkyne Coordination & Deprotonation Cu_alkyne->PdII_A Transfers Alkynyl Group Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX Castro_Stephens_Mechanism Cu_acetylide Cu-C≡CR Intermediate [Ar-Cu(C≡CR)X] Cu_acetylide->Intermediate Oxidative Addition ArX Ar-X ArX->Intermediate Product Ar-C≡CR Intermediate->Product Reductive Elimination CuX CuX Intermediate->CuX Pyridine_N_Oxide_Workflow Start Pyridine N-Oxide Activated Activated N-Oxide (e.g., with Ac₂O, Tf₂O) Start->Activated Activation Addition Nucleophilic Addition of Acetylide Activated->Addition Intermediate Dihydropyridine Intermediate Addition->Intermediate Product 2-Ethynylpyridine Intermediate->Product Elimination/ Rearomatization

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the characterization of 2-Chloro-3-trimethylsilanylethynyl-pyridine. As a compound featuring a halogenated aromatic system, a nitrogen heterocycle, and a silicon-containing moiety, it presents distinct analytical considerations. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two orthogonal ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to ensure robust structural confirmation and purity assessment.

Section 1: The Analytical Challenge & Strategic Approach

The molecular architecture of this compound dictates the analytical strategy. The presence of chlorine provides a distinct isotopic signature (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is a powerful diagnostic tool for confirming the presence of the element in an unknown analyte.[1][2] The trimethylsilyl (TMS) group is prone to characteristic fragmentation, while the pyridine ring offers a site for protonation.[3][4]

Our comparative approach will leverage:

  • Electron Ionization (EI-MS): A high-energy ("hard") ionization technique, typically coupled with Gas Chromatography (GC), that induces extensive and reproducible fragmentation. This is ideal for creating a molecular "fingerprint" and elucidating structural features.

  • Electrospray Ionization (ESI-MS): A low-energy ("soft") ionization technique, commonly paired with Liquid Chromatography (LC), that preserves the molecular ion. This is superior for unambiguous molecular weight determination.

By employing both methods, we can achieve a self-validating and comprehensive characterization of the target molecule.

Section 2: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Expertise & Experience: EI-MS is the gold standard for creating searchable library spectra due to its standardized ionization energy (70 eV), which produces consistent fragmentation patterns. For a molecule like this compound, EI is expected to cleave the weaker bonds, particularly around the TMS group, providing invaluable structural clues. While aromatic systems tend to produce stable molecular ions, the presence of the TMS group may reduce its relative abundance.[1][3]

Experimental Protocol: GC-EI-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex to ensure complete dissolution. The use of a volatile solvent is critical for efficient vaporization in the GC inlet.

  • Instrumentation & Parameters:

    • System: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Injector: Split/Splitless inlet at 250°C. A splitless injection is preferred for trace analysis, while a split injection is suitable for higher concentrations to avoid column overloading.

    • GC Column: A low-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or HP-5ms, is ideal for separating non-polar to semi-polar compounds.

    • Oven Program: Initial temperature of 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). This gradient ensures good peak shape and elution of the analyte.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400 to capture both low-mass characteristic fragments and the molecular ion.

Trustworthiness: To ensure data integrity, the protocol must include a solvent blank injection prior to the sample run to check for system contamination. Furthermore, the mass spectrometer's calibration and resolution should be verified using a known tuning standard, such as perfluorotributylamine (PFTBA).

Anticipated Data & Fragmentation Pathway

The EI mass spectrum will provide a detailed fragmentation pattern. The monoisotopic mass of the parent molecule (C₁₀H₁₂³⁵ClNSi) is approximately 209.04 Da.

Table 1: Predicted Key Fragments in EI-MS of this compound

Predicted m/zIon Formula / IdentityMechanistic Rationale
209 / 211 [M]⁺˙The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity is a definitive indicator of a single chlorine atom.[2]
194 / 196 [M - CH₃]⁺Loss of a methyl radical from the TMS group is a highly characteristic and often abundant fragment for silylated compounds.[3][5]
136 [M - Si(CH₃)₃]⁺Cleavage of the C-Si bond, resulting in the 2-chloro-3-ethynyl-pyridine cation.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation. This is a very common and stable fragment, often appearing as the base peak in the spectra of TMS-containing molecules.[6]

Workflow Visualization: GC-EI-MS Analysis

GCEI_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation Prep Dissolve Sample in Volatile Solvent GC GC Separation (HP-5ms column) Prep->GC Injection EI_MS EI Mass Spectrometer (70 eV Ionization) GC->EI_MS Heated Transfer Line Spectrum Fragmentation Spectrum (Structural Fingerprint) EI_MS->Spectrum Ion Detection LCESI_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation Prep Dissolve Sample in Mobile Phase + Acid LC LC Separation (C18 column) Prep->LC Injection ESI_MS ESI Mass Spectrometer (Positive Ion Mode) LC->ESI_MS ESI Interface Spectrum Intact Ion Spectrum (Molecular Weight Confirmation) ESI_MS->Spectrum Ion Detection

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-3-trimethylsilanylethynyl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis and structural analysis of 2-Chloro-3-trimethylsilanylethynyl-pyridine derivatives. As a Senior Application Scientist, my aim is to offer not just protocols, but a deeper understanding of the experimental choices and their implications, grounded in established scientific principles.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Their utility stems from their presence in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The introduction of a trimethylsilyl (TMS) protected ethynyl group at the 3-position and a chloro group at the 2-position of the pyridine ring creates a versatile building block for further chemical modifications, making the understanding of its three-dimensional structure through X-ray crystallography crucial for rational drug design and the development of new materials.

This guide will walk you through the synthesis, crystallization, and crystallographic analysis of the title compound, comparing its expected structural features with those of other reported pyridine derivatives.

Part 1: Synthesis via Sonogashira Cross-Coupling

The most effective and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (2,3-dichloropyridine).

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask, add 2,3-dichloropyridine (1 equivalent), copper(I) iodide (0.05 equivalents), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 equivalents).

  • Solvent and Reagents: Add a suitable solvent, typically degassed triethylamine or a mixture of DMF and triethylamine.[3]

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition of the aryl halide and the subsequent transmetalation and reductive elimination steps that form the C-C bond.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[4]

  • Base: A base, typically an amine like triethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine 2,3-dichloropyridine, Pd catalyst, and CuI in flask solvent Add degassed solvent (e.g., Triethylamine/DMF) reagents->solvent alkyne Add Trimethylsilylacetylene solvent->alkyne react Stir under inert atmosphere at specified temperature alkyne->react monitor Monitor reaction (TLC or GC-MS) react->monitor filter Filter to remove catalyst monitor->filter evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography evaporate->purify product 2-Chloro-3-trimethylsilanyl- ethynyl-pyridine purify->product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Part 2: Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is paramount for a successful X-ray diffraction experiment. The three-dimensional arrangement of atoms in the crystal lattice diffracts the X-ray beam, producing a unique pattern that can be used to determine the molecular structure.[5][6]

Experimental Protocol: Crystallization and Data Collection
  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., hexane, ethyl acetate, or dichloromethane).

    • Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals. Other techniques include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal, ideally between 0.1 and 0.4 mm in size, free from visible defects.[6]

    • Carefully mount the crystal on a goniometer head.[6]

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[6][7]

    • A preliminary data set is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution:

    • The collected diffraction data is processed to correct for experimental factors.

    • The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

Part 3: Structural Analysis and Comparison

While a specific, publicly available crystal structure for this compound was not identified in the initial search, we can predict its key structural features and compare them to those of known pyridine derivatives.

Expected Structural Features

Based on the known structures of similar compounds, we can anticipate the following:

  • Planarity: The pyridine ring itself will be planar. The ethynyl group is linear, and the TMS group will have a tetrahedral geometry.

  • Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridine ring will be consistent with those of other pyridine derivatives.[2] The C≡C triple bond will have a length of approximately 1.20 Å.

  • Intermolecular Interactions: The crystal packing will likely be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and potential π–π stacking between the pyridine rings of adjacent molecules.[8] The presence of the bulky TMS group may hinder close packing.

Comparative Crystallographic Data of Pyridine Derivatives

The following table summarizes the crystallographic data for several pyridine derivatives, providing a basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
PyridineC₅H₅NOrthorhombicPna2₁17.528.9711.35[2]
2,3,6-Trichloro-5-(trichloromethyl)pyridineC₆HCl₆NOrthorhombicPbcm8.310017.0187.3160[9]
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylateC₁₄H₁₃ClN₂O₂MonoclinicP2₁/c[8]
4-[(Pyridin-3-yl)diazenyl]morpholineC₉H₁₂N₄OMonoclinicP2₁/c[10]

Specific unit cell parameters for these compounds would be found in their respective crystallographic information files (CIFs).

Impact of Substituents on Crystal Packing

Packing_Influence cluster_compound This compound cluster_interactions Potential Intermolecular Interactions Py Pyridine Ring PiStacking π-π Stacking Py->PiStacking influences CH_N_Hbond C-H···N Hydrogen Bonds Py->CH_N_Hbond influences Cl 2-Chloro Group Cl->PiStacking modifies electron density TMS_Ethynyl 3-TMS-Ethynyl Group Steric_Hindrance Steric Hindrance TMS_Ethynyl->Steric_Hindrance causes Steric_Hindrance->PiStacking may disrupt

Caption: Logical relationships influencing the crystal packing of substituted pyridines.

Conclusion

The synthesis of this compound is readily achievable through the robust Sonogashira cross-coupling reaction. While its specific crystal structure is not publicly available, a comparative analysis of related pyridine derivatives provides valuable insights into its expected molecular geometry and crystal packing. The interplay of the planar pyridine ring, the linear ethynyl linker, and the bulky TMS group, along with the electronic influence of the chloro substituent, will dictate the final solid-state architecture. The protocols and comparative data presented in this guide offer a solid foundation for researchers venturing into the synthesis and structural characterization of this and related classes of compounds.

References

Comparative study of catalysts for cross-coupling with 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling with 2-Chloro-3-trimethylsilanylethynyl-pyridine

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

This compound is a highly functionalized heterocyclic compound with significant potential in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of three distinct functional handles—the reactive 2-chloro group, the versatile trimethylsilyl-protected alkyne, and the pyridine ring itself—makes it an attractive scaffold for constructing diverse molecular architectures.

However, the synthetic utility of this building block is critically dependent on the ability to selectively functionalize the C2-position via cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is the method of choice for this transformation.[3] This guide provides a comprehensive, data-driven comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and offer field-proven insights to guide researchers toward successful outcomes.

The "2-Pyridyl Problem": A Key Mechanistic Challenge

The primary obstacle in the cross-coupling of 2-chloropyridines is a phenomenon often referred to as the "2-pyridyl problem".[4] The nitrogen atom at the 1-position of the pyridine ring possesses a lone pair of electrons that can readily coordinate to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle Pd-pyridine complexes, effectively sequestering the catalyst and inhibiting its activity.[5] Consequently, catalyst systems that are highly effective for simple aryl chlorides often fail or provide poor yields when applied to 2-chloropyridine substrates.[6]

Overcoming this challenge requires catalyst systems with specific properties:

  • High Activity: To ensure the desired catalytic cycle outcompetes the deactivating coordination.

  • Steric Encumbrance: Bulky ligands can physically hinder the pyridine nitrogen from accessing and deactivating the palladium center.

  • Strong Electron Donation: Electron-rich ligands stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step with the inert C-Cl bond.[7]

This guide will compare three major classes of palladium catalysts in the context of this challenge: classical phosphine ligands, modern bulky phosphine (Buchwald-type) ligands, and N-Heterocyclic Carbene (NHC) ligated systems.

Catalyst Systems: A Head-to-Head Comparison

The choice of catalyst is the single most critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of 2-chloropyridines. Below is a comparative summary of representative catalyst systems.

Note: The following data is compiled from studies on analogous 2-chloropyridine substrates and serves as a strong predictive model for the target reaction. Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.[8]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsRepresentative Yield (%)
Pd(PPh₃)₄ Classical PhosphineReadily available, cost-effective.K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 12-24h60-75
XPhos Pd G3 Bulky, Electron-Rich PhosphineHigh activity, broad substrate scope, excellent for challenging couplings.K₃PO₄, THF or Toluene, 80-100 °C, 2-8h>90
SPhos Pd G3 Bulky, Electron-Rich PhosphineSimilar to XPhos, highly effective for heteroaryl couplings.K₃PO₄, 1,4-Dioxane, 100 °C, 4-12h>90
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Extremely stable, highly active for inert C-Cl bonds, low catalyst loading.K₂CO₃, t-BuOH, 80 °C, 6-12h>95

Mechanistic Insights and Rationale

Understanding the Suzuki-Miyaura catalytic cycle is essential for rationalizing experimental choices and troubleshooting reactions. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex re_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) re_complex->product aryl_halide Ar¹-X (2-Chloro-3-TMS-ethynyl-pyridine) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ boronic_acid->tm_complex base Base base->tm_complex Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Temperature (Monitor by TLC/LC-MS) solvent->heat workup 5. Work-up (Cool, Dilute, Filter) heat->workup extract 6. Extraction (Ethyl Acetate, Water, Brine) workup->extract purify 7. Purification (Column Chromatography) extract->purify

References

The Strategic Advantage of the Trimethylsilyl Group in Modern Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyridines remains a cornerstone of innovation. These nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals and functional materials. However, the inherent electronic properties of the pyridine ring often present significant challenges in achieving regioselective functionalization. The strategic use of protecting groups is paramount to overcoming these hurdles. This guide provides an in-depth technical comparison of the trimethylsilyl (TMS) protecting group against other common alternatives in pyridine synthesis, supported by experimental data and detailed protocols, to illuminate its distinct advantages in achieving high efficiency and selectivity.

The Challenge of Pyridine Functionalization

The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, while nucleophilic attack is generally favored at the C2, C4, and C6 positions. Furthermore, the lone pair on the nitrogen atom can coordinate with reagents, complicating reactions. Directed ortho-metalation is a powerful strategy for regioselective C-H functionalization, but this often requires a directing group on the pyridine ring. Protecting the nitrogen or a specific carbon atom can be crucial for directing reactivity to the desired position and preventing unwanted side reactions.

The Trimethylsilyl Group: A Multifaceted Tool

The trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a highly versatile and advantageous protecting group in pyridine synthesis. Its utility extends beyond simple steric blocking; it can act as a directing group and a reactive handle, offering a level of control that is often superior to other protecting groups.[1]

Key Advantages of the TMS Group:
  • Mild Installation and Removal: The TMS group can be introduced and removed under relatively mild conditions, preserving other sensitive functional groups within the molecule.[2]

  • Directing Group for Regioselective Lithiation: A TMS group can direct lithiation to an adjacent position, enabling the synthesis of specific isomers that are otherwise difficult to access.

  • Transient Protection: The lability of the TMS group allows for its use in one-pot, multi-step reaction sequences where it is introduced, directs a reaction, and is subsequently removed in situ.

  • Enhanced Solubility and Volatility: Silylated intermediates often exhibit improved solubility in organic solvents and increased volatility, which can facilitate purification and analysis by techniques like gas chromatography.

  • Cost-Effectiveness and Availability: Trimethylsilylating agents, such as trimethylsilyl chloride (TMSCl), are readily available and cost-effective.

Comparative Analysis with Other Protecting Groups

To objectively assess the performance of the TMS group, it is essential to compare it with other commonly employed protecting groups in pyridine synthesis, such as the tert-butoxycarbonyl (Boc) and Benzyl (Bn) groups.

Protecting GroupTypical Installation Reagents & ConditionsTypical Deprotection ConditionsKey Advantages in Pyridine SynthesisKey Disadvantages in Pyridine Synthesis
Trimethylsilyl (TMS) TMSCl, HMDS, or BSTFA with a base (e.g., pyridine, triethylamine) at 0 °C to room temperature.Fluoride sources (e.g., TBAF, HF-pyridine) or mild acid (e.g., HCl in MeOH).[2][3]Excellent directing group for ortho-lithiation, mild removal, suitable for transient protection.Labile to strong acids and some nucleophiles, sensitive to moisture.
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, in an aprotic solvent (e.g., DCM, THF) at room temperature.[4][5]Strong acids (e.g., TFA in DCM, HCl in dioxane).[5][6]Robust under a wide range of non-acidic conditions, stable to many organometallic reagents.Harsh acidic conditions for removal may not be compatible with acid-labile functional groups.
Benzyl (Bn) Benzyl bromide or chloride with a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent.Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid.Very stable to a wide range of reagents, including strong bases and organometallics.Deprotection often requires harsh conditions (high pressure for hydrogenation) that can reduce other functional groups.

Table 1: Comparative Overview of Common Protecting Groups in Pyridine Synthesis.

The choice of protecting group is highly dependent on the specific synthetic route. For reactions requiring regioselective C-H functionalization via lithiation, the TMS group often provides a clear advantage due to its directing ability. In contrast, for multi-step syntheses where the protecting group must withstand a variety of reaction conditions, the more robust Boc or Benzyl groups may be more suitable.

Experimental Section: A Case Study in Regioselective Synthesis

To illustrate the practical application and superiority of the TMS group in a specific context, we present a detailed workflow for the synthesis of a 3-substituted pyridine via ortho-lithiation directed by a TMS group at the 2-position.

Workflow for TMS-Directed Pyridine Functionalization

G cluster_0 Step 1: TMS Protection cluster_1 Step 2: Regioselective Lithiation cluster_2 Step 3: Electrophilic Quench cluster_3 Step 4: Deprotection A Pyridine B TMS-Protected Pyridine A->B TMSCl, n-BuLi THF, -78 °C C Lithiation B->C s-BuLi, TMEDA THF, -78 °C D Functionalized Pyridine C->D Electrophile (E+) -78 °C to rt E 3-Substituted Pyridine D->E TBAF, THF, rt or HCl/MeOH

Figure 1: Workflow for the synthesis of a 3-substituted pyridine using a TMS directing group.

Experimental Protocol: Synthesis of 3-Iodo-2-(trimethylsilyl)pyridine and subsequent functionalization

Part 1: Protection of Pyridine with TMS Group

  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(trimethylsilyl)pyridine. Typical Yield: 85-95% .

Part 2: Regioselective Lithiation and Electrophilic Quench

  • To a solution of 2-(trimethylsilyl)pyridine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add sec-butyllithium (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of iodine (I₂, 1.5 eq) in THF dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield 3-iodo-2-(trimethylsilyl)pyridine. Typical Yield: 70-80% .

Part 3: Deprotection

  • To a solution of 3-iodo-2-(trimethylsilyl)pyridine (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at room temperature.

  • Stir the reaction for 1 hour.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to obtain 3-iodopyridine. Typical Yield: >95% .

This protocol demonstrates the high efficiency and regioselectivity achievable with TMS as a directing group. The mild deprotection conditions ensure the preservation of the introduced functional group.

Mechanistic Insights

The directing effect of the TMS group in ortho-lithiation is a key advantage. The silicon atom is thought to coordinate with the lithium of the organolithium base, positioning the base for preferential deprotonation at the adjacent carbon atom.

G cluster_0 Mechanism of TMS-Directed Lithiation Py_TMS Pyridine-TMS Transition_State Coordinated Transition State Py_TMS->Transition_State + s-BuLi Lithiated_Py Lithiated Pyridine Transition_State->Lithiated_Py Deprotonation

Figure 2: Proposed mechanism for TMS-directed ortho-lithiation of pyridine.

Conclusion

The trimethylsilyl protecting group offers a unique combination of features that make it an exceptionally powerful tool for the regioselective synthesis of substituted pyridines. Its ability to act as a mild, transient, and directing group provides a level of synthetic control that is often difficult to achieve with more robust protecting groups like Boc or Benzyl. While the choice of protecting group will always be substrate and reaction-dependent, the evidence strongly supports the consideration of the TMS group as a first-line strategy for challenging pyridine functionalizations, particularly those involving directed metalation. By understanding the comparative advantages and applying the detailed protocols outlined in this guide, researchers can significantly enhance the efficiency and precision of their pyridine synthesis endeavors.

References

A Comparative Guide to the Reactivity of 2-Chloropyridines and Other Halopyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, halopyridines stand as indispensable building blocks, pivotal to the construction of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their reactivity, however, is a nuanced subject, dictated by the nature of the halogen and its position on the pyridine ring. This guide offers an in-depth, objective comparison of the reactivity of 2-chloropyridines with their fluoro, bromo, and iodo counterparts, supported by experimental data to empower strategic decisions in synthesis design.

The Electronic Landscape of Halopyridines: A Tale of Two Effects

The reactivity of a halopyridine is fundamentally governed by the interplay of two electronic effects:

  • Inductive Effect: The electronegativity of the halogen atom pulls electron density away from the carbon it is attached to, creating a dipole and making that carbon more electrophilic. The strength of this effect follows the order F > Cl > Br > I.

  • Mesomeric (Resonance) Effect: The lone pairs on the halogen can be delocalized into the aromatic π-system. This effect is most significant for fluorine and decreases down the group.

Furthermore, the nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions. This activation is a key factor in the utility of halopyridines in a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Electrophilicity and Leaving Group Ability

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of pyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups.

In the context of 2-halopyridines, the reactivity order in SNAr reactions is generally:

2-Fluoropyridine > 2-Chloropyridine > 2-Bromopyridine > 2-Iodopyridine

This order is primarily dictated by the powerful inductive effect of the halogens. The highly electronegative fluorine atom makes the C2 position significantly more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate, thus accelerating the rate-determining nucleophilic attack.[1][2] While chlorine, bromine, and iodine are better leaving groups, the initial attack of the nucleophile is the slower step, making the electrophilicity of the carbon the dominant factor.

One study quantitatively highlights this difference: in a reaction with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine.[1][3] This pronounced difference in reactivity allows for selective transformations in polyhalogenated systems.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 2-Halopyridine 2-Halopyridine X = F, Cl, Br, I Meisenheimer Meisenheimer Intermediate (stabilized by N and X) 2-Halopyridine->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Nucleophile->Meisenheimer Substituted_Pyridine 2-Substituted Pyridine Meisenheimer->Substituted_Pyridine - X⁻ (fast) Halide_Ion X⁻ Meisenheimer->Halide_Ion

Caption: The mechanism of nucleophilic aromatic substitution on a 2-halopyridine.

Comparative Performance in Amination Reactions

The superior reactivity of 2-fluoropyridine is evident in amination reactions. Under identical conditions, 2-fluoropyridine consistently provides higher yields of the corresponding 2-aminopyridine compared to 2-chloropyridine.

Halogen (at C2)NucleophileConditionsYield (%)Reference
FPiperidineEtOH, 80°C, 4h95[1]
ClPiperidineEtOH, 80°C, 4h60[1]
FMorpholineDioxane, 100°C, 6h92[1]
ClMorpholineDioxane, 100°C, 6h55[1]

Transition-Metal-Catalyzed Cross-Coupling Reactions: The Primacy of Bond Strength

In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these reactions is often the oxidative addition of the halopyridine to the palladium(0) catalyst. Weaker C-X bonds undergo this step more readily.

The general order of reactivity for halogens in these cross-coupling reactions is:

2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine > 2-Fluoropyridine [4]

This trend is inversely correlated with the C-X bond dissociation energies. 2-Chloropyridines, with their stronger C-Cl bond, are significantly less reactive than their bromo and iodo counterparts and often necessitate more specialized and robust catalytic systems to achieve high yields.[4][5]

Suzuki-Miyaura Coupling: A Tale of Ligands and Catalyst Inhibition

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the coupling of 2-chloropyridines can be challenging. While 2-bromopyridines often react under standard conditions, 2-chloropyridines typically require more electron-rich and bulky phosphine ligands to facilitate the difficult oxidative addition step.[6]

Furthermore, the "2-pyridyl problem" can complicate these reactions. The nitrogen atom in 2-halopyridines can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced yields.[7][8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R-B(OR)₂ PdII_R_complex L₂Pd(II)(Ar)(R) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0L2 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Suzuki-Miyaura Coupling

The following table illustrates the difference in reactivity between 2-chloro- and 2-bromopyridine in a Suzuki-Miyaura coupling with phenylboronic acid.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875[9]
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80692[9]

As the data shows, the less reactive 2-chloropyridine requires a more sophisticated ligand (SPhos) and higher temperatures to achieve a comparable, though still lower, yield than the more reactive 2-bromopyridine.[9]

Buchwald-Hartwig Amination: Overcoming the C-Cl Bond

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2-chloropyridines is more demanding than that of their bromo and iodo analogs. The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step.[5] To overcome this hurdle, highly active catalyst systems are employed, often featuring bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, in combination with a strong base like sodium tert-butoxide.[5] Elevated temperatures are also commonly required.[5]

Regioselectivity can be a key consideration in dihalopyridines. For instance, in 2,4-dichloropyridine, the C2 position is generally more susceptible to amination than the C4 position due to the stronger activation by the ring nitrogen.[5][10]

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution: Amination of 2-Chloropyridine
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable solvent (e.g., ethanol or dioxane).

  • Add a base such as potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine.

Rationale: The use of a slight excess of the amine and a base helps to drive the reaction to completion. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

Representative Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine
  • To a dry Schlenk tube, add 2-chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).[4]

  • Add a base, such as potassium phosphate (2.0-3.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The use of a bulky, electron-rich ligand like SPhos is critical for the activation of the C-Cl bond. An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The reactivity of 2-halopyridines is a fascinating and synthetically crucial area of study. For nucleophilic aromatic substitution, the high electronegativity of fluorine makes 2-fluoropyridine the most reactive substrate. Conversely, in transition-metal-catalyzed cross-coupling reactions, the weaker C-X bonds of 2-iodo- and 2-bromopyridines lead to higher reactivity. 2-Chloropyridines, while often more cost-effective and readily available, present a greater synthetic challenge in cross-coupling reactions, necessitating carefully optimized conditions with highly active catalyst systems. A thorough understanding of these reactivity trends is paramount for the modern synthetic chemist in the strategic design and successful execution of complex molecular syntheses.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical intermediates and complex organic molecules, the accurate determination of purity is a cornerstone of quality control and regulatory compliance. 2-Chloro-3-trimethylsilanylethynyl-pyridine, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic ring, a reactive ethynyl group, and a bulky trimethylsilyl moiety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering insights into methodology, performance, and selection criteria.

The Analytical Dichotomy: Volatility vs. Solubility

The choice between HPLC and GC-MS hinges on the fundamental physicochemical properties of the analyte.[1][2] GC-MS is optimally suited for compounds that are volatile and thermally stable, allowing them to be vaporized and transported through the analytical column by a carrier gas.[3] Conversely, HPLC is the workhorse for a broader range of molecules, including those that are non-volatile or prone to degradation at elevated temperatures, as it relies on a liquid mobile phase for separation.[4]

For this compound, the presence of the trimethylsilyl group may confer sufficient volatility for GC-MS analysis. Silylation is a common derivatization technique to enhance the volatility of compounds for GC analysis.[5] However, the thermal stability of the chloro-substituted pyridine ring and the ethynyl group under typical GC inlet and oven temperatures is a primary concern that could lead to degradation and inaccurate purity assessment. HPLC, operating at or near ambient temperatures, mitigates the risk of thermal degradation, making it a potentially more robust approach.[4]

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity Profiling

HPLC offers significant advantages for the analysis of complex organic molecules like this compound due to its versatility and mild operating conditions.[6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]

Proposed HPLC Methodology

A reversed-phase HPLC method is proposed for the analysis of this moderately polar compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of organic molecules.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Elution Gradient: A gradient elution is recommended to ensure the separation of the main component from potential impurities with different polarities.

    • Start at 60% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Rationale for Method Parameters

The choice of a C18 column provides a non-polar stationary phase that will interact with the hydrophobic trimethylsilyl and chloro-pyridine moieties of the analyte. The water/acetonitrile mobile phase system allows for a broad polarity range to elute both the main compound and potential impurities. The addition of formic acid to the aqueous phase helps to improve peak shape for the basic pyridine nitrogen. A gradient elution is crucial for resolving impurities that may be present at low levels and have significantly different retention times from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Acetonitrile (1 mg/mL) inj Autosampler Injection (5 µL) prep->inj Load Sample col C18 Column (30 °C) inj->col Mobile Phase Flow (1.0 mL/min) pump Quaternary Pump (Gradient Elution) pump->inj det UV-Vis Detector (254 nm) col->det chrom Chromatogram Generation det->chrom integ Peak Integration & Purity Calculation chrom->integ

HPLC analytical workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] For this compound, GC-MS can be a valuable tool, particularly for identifying volatile impurities and confirming the identity of the main component through its mass spectrum.

Proposed GC-MS Methodology

A standard GC-MS method with a non-polar column is proposed.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for general-purpose separation of organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters

The non-polar stationary phase of the DB-5ms column is well-suited for the separation of compounds based on their boiling points and slight polarity differences. The inlet temperature of 250 °C is chosen to ensure rapid volatilization of the analyte without causing significant on-column degradation, though this is a critical parameter to evaluate. The oven temperature program is designed to provide good separation of potential impurities from the main peak. Electron ionization will produce a characteristic fragmentation pattern for this compound, which can be used for its identification and for the structural elucidation of any unknown impurities. However, it is important to be aware of potential in-source reactions of organosilicon compounds that can complicate mass spectra.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve Sample in Hexane (1 mg/mL) inj GC Inlet (250 °C) Split Injection prep->inj col Capillary Column (Temperature Programmed) inj->col Helium Carrier Gas (1.0 mL/min) ms Mass Spectrometer (EI, 70 eV) col->ms tic Total Ion Chromatogram ms->tic spec Mass Spectra Analysis & Library Search ms->spec quant Peak Integration & Purity Assessment tic->quant

GC-MS analytical workflow for purity and impurity identification.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.[1]
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[3]
Risk of Degradation Low, operates at ambient or slightly elevated temperatures.Higher, due to high inlet and oven temperatures.
Detection Primarily UV-Vis, providing quantitative data.Mass spectrometry, providing quantitative and structural information.[3]
Impurity Identification Based on retention time; structural elucidation requires coupling to MS.Direct identification through mass spectral fragmentation and library matching.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds.
Method Development Can be complex, involving optimization of mobile phase composition and gradient.Relatively straightforward, primarily involving temperature program optimization.
Robustness for Analyte High, less likely to cause analyte degradation.Moderate, potential for thermal degradation and in-source reactions.[7][8]

Conclusion and Recommendations

For the routine purity analysis of this compound, HPLC is the recommended primary technique . Its key advantage is the significantly lower risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample. The proposed reversed-phase HPLC method with UV detection provides a robust and reliable platform for quantification.

GC-MS should be considered a complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities. The structural information provided by the mass spectrometer is invaluable for impurity profiling and for confirming the identity of the main component. However, careful method development and validation are essential to mitigate the risks of thermal degradation and ensure the accuracy of the results.

Ultimately, a comprehensive analytical strategy for this compound would leverage the strengths of both techniques: HPLC for accurate and robust purity determination and GC-MS for the definitive identification of volatile impurities. The validation of any chosen analytical method is a critical step to ensure its suitability for its intended purpose.[9][10]

References

A Comparative Guide to Alternative Protecting Groups for 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, 3-ethynylpyridine is a critical building block. Its pyridine ring offers a handle for biological interactions and solubility modulation, while the terminal alkyne provides a versatile reactive site for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions.[1][2][3] However, the acidic proton of the terminal alkyne necessitates the use of protecting groups to prevent undesired side reactions, such as homocoupling (Glaser coupling), during synthesis.[1][4][5]

The trimethylsilyl (TMS) group is a commonly employed protecting group for terminal alkynes due to its ease of introduction and removal.[4][6][7] However, the lability of the TMS group under even mildly basic or acidic conditions can lead to premature deprotection and reduced yields, particularly in complex multi-step syntheses.[8] This guide provides a comprehensive comparison of alternative protecting groups for 3-ethynylpyridine, offering experimental insights to aid in the selection of the most appropriate group for your specific synthetic needs.

The Challenge with 3-Ethynylpyridine

The nitrogen atom in the pyridine ring imparts a degree of basicity, which can influence the reactivity of the molecule and the stability of certain protecting groups.[2] Furthermore, many synthetic transformations require conditions that can inadvertently cleave a TMS group. Therefore, a careful consideration of the stability and deprotection orthogonality of the chosen protecting group is paramount for a successful synthetic campaign.

Comparative Analysis of Protecting Groups

The ideal protecting group should be easily introduced, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not affect other functional groups.[4][9] Here, we compare the performance of several alternative protecting groups to the standard TMS group.

Silyl Protecting Groups: Beyond TMS

Varying the steric bulk of the silyl group can significantly enhance stability.

  • Triethylsilyl (TES): Offering a moderate increase in steric hindrance compared to TMS, the TES group provides greater stability towards mildly acidic and basic conditions.[10] Deprotection can still be achieved with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[7]

  • tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group is substantially more stable than TMS and TES, withstanding a broader range of reaction conditions.[6][7] Cleavage typically requires stronger fluoride reagents or acidic conditions.[7]

  • Triisopropylsilyl (TIPS): As one of the most robust silyl protecting groups, the TIPS group offers excellent stability due to its significant steric bulk.[11][12][13] It is resistant to many conditions that would cleave TMS, TES, or even TBDMS groups.[14] Deprotection is often achieved using TBAF, though longer reaction times or elevated temperatures may be necessary.[15][16] Silver fluoride (AgF) in methanol has also been reported as an effective and mild method for TIPS deprotection.[16][17]

Table 1: Comparison of Silyl Protecting Groups for 3-Ethynylpyridine

Protecting GroupRelative StabilityCommon Deprotection ConditionsKey AdvantagesKey Disadvantages
TMS LowK2CO3/MeOH[15][18]; TBAF/THF[15]Easily introduced and removed.Prone to premature deprotection.
TES ModerateTBAF/THF; mild acid.[7][10]Greater stability than TMS.Can be cleaved under some cross-coupling conditions.
TBDMS HighTBAF/THF; strong acid.[7]Significantly more stable than TMS and TES.Harsher deprotection conditions may be required.
TIPS Very HighTBAF/THF[15]; AgF/MeOH[16][17]Excellent stability to a wide range of reagents.[12]Can be difficult to remove in the presence of sensitive functional groups.
Non-Silyl Protecting Groups: Orthogonal Strategies

In complex syntheses where multiple silyl-protected functional groups are present, employing a non-silyl protecting group for the alkyne can provide crucial orthogonality.

  • (3-Cyanopropyl)dimethylsilyl (CPDMS) and (3-Cyanopropyl)diisopropylsilyl (CPDIPS): These polar protecting groups offer the advantage of easier separation of the protected alkyne from nonpolar byproducts by chromatography.[4] The CPDMS group can be selectively cleaved in the presence of a TIPS group using K2CO3.[4]

  • Diphenylphosphoryl (Ph2P(O)): This highly polar protecting group is stable under acidic conditions and can be readily introduced.[4] A key advantage is the ease of separation of the protected compound.[4] Deprotection can be achieved with bases like MeMgBr, and it offers orthogonality with silyl groups, where TBAF can selectively cleave a TMS group in its presence.[4]

  • 2-Hydroxyprop-2-yl: This group can be introduced by reaction with acetone under basic conditions. A significant advantage is its removal via a retro-Favorskii-type reaction using a catalytic amount of base in a high-boiling solvent, which is a mild and orthogonal deprotection strategy.[16]

Table 2: Comparison of Non-Silyl Protecting Groups

Protecting GroupStabilityDeprotection ConditionsKey Advantages
CPDMS/CPDIPS ModerateK2CO3/MeOH[4]Increased polarity for easier purification.[4]
Ph2P(O) Acid StableMeMgBr[4]High polarity; orthogonal to silyl groups.[4]
2-Hydroxyprop-2-yl Base LabileCatalytic base, heat.[16]Orthogonal deprotection; inexpensive starting material (acetone).

Experimental Protocols

General Procedure for Silyl Protection of 3-Ethynylpyridine

This protocol is a general guideline and may require optimization for specific silylating agents.

ProtectionWorkflow cluster_setup Reaction Setup cluster_reaction Protection Step cluster_workup Workup & Purification 3-Ethynylpyridine 3-Ethynylpyridine Deprotonation Deprotonation at low temp (-78 °C to 0 °C) 3-Ethynylpyridine->Deprotonation Solvent Anhydrous THF or DMF Solvent->Deprotonation Base n-BuLi or EtMgBr Base->Deprotonation Silyl_Chloride Addition of Silyl Chloride (e.g., TIPS-Cl) Deprotonation->Silyl_Chloride Reaction Stir and warm to RT Silyl_Chloride->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Protected_Product Protected_Product Purification->Protected_Product Yields typically >90% DeprotectionWorkflow cluster_setup Reaction Setup cluster_reaction Deprotection Step cluster_workup Workup & Purification TIPS_Pyridine 3-(Triisopropylsilylethynyl)pyridine TBAF_Addition Add TBAF (1 M in THF) at 0 °C to RT TIPS_Pyridine->TBAF_Addition Solvent Anhydrous THF Solvent->TBAF_Addition Reaction Stir and monitor by TLC TBAF_Addition->Reaction Workup Aqueous workup Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification Deprotected_Product Deprotected_Product Purification->Deprotected_Product Yields often >95% SonogashiraWorkflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction & Workup Protected_Alkyne Protected 3-Ethynylpyridine (e.g., TIPS-protected) Reaction Reaction at RT to elevated temp. Protected_Alkyne->Reaction Aryl_Halide Aryl or Vinyl Halide/Triflate Aryl_Halide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base (e.g., TEA, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled_Product Purification->Coupled_Product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS No. 470463-35-5). As a specialized organohalide and organosilicon compound, its unique chemical nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document moves beyond mere compliance, offering a framework grounded in chemical principles for researchers, scientists, and drug development professionals.

Hazard Assessment & Chemical Profile: Understanding the "Why"

Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound is a solid compound whose hazard profile is dictated by its constituent functional groups: the chlorinated pyridine ring and the trimethylsilyl group.

  • Chlorinated Pyridine Core: Pyridine and its derivatives are known for their systemic toxicity. The presence of a chlorine atom increases its environmental persistence and means that improper incineration can lead to the formation of hazardous byproducts like hydrogen chloride gas and nitrogen oxides (NOx).[1][2]

  • Organosilicon Group: While the trimethylsilyl (TMS) moiety is often used as a stable protecting group for the alkyne, its presence places the compound in the organosilicon class.[3] Disposal methods must account for the entire molecule.

  • Aquatic Toxicity: The compound is classified with a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water.[4] This classification strictly prohibits any form of drain disposal.

A summary of its key identifiers and hazard classifications is presented below.

PropertyValueSource(s)
CAS Number 470463-35-5[4]
Molecular Formula C₁₀H₁₂ClNSi[4]
Physical Form Solid[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statement H302: Harmful if swallowed[4]
Hazard Classification Acute Toxicity 4, Oral[4]
Storage Class 11: Combustible Solids[4]
Water Hazard Class WGK 3: Severely hazardous to water[4]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following controls must be in place to create a self-validating system of safety.

Engineering Controls: All handling and packaging of this compound waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or potential vapors.[5] An emergency eyewash and shower station must be readily accessible.[5]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE. The causality is clear: each piece of equipment forms a barrier against a specific route of exposure.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.Protects eyes from splashes or airborne particles of the solid compound.
Body Protection Fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Not typically required when handled within a fume hood.A fume hood provides adequate protection against inhalation.[5]

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing this compound with other waste streams can create hazardous reactions and complicates the final disposal process. Never mix halogenated waste with non-halogenated waste.[6][7]

The following diagram illustrates the decision-making process for segregating different types of waste containing this compound.

DisposalWorkflow start Waste Containing This compound waste_type Identify Waste Stream start->waste_type pure_solid Unused / Expired Pure Compound waste_type->pure_solid  Pure Solid   contaminated_disposables Contaminated Disposables (Gloves, Weigh Boats, Wipes) waste_type->contaminated_disposables  Disposables   contaminated_glassware Contaminated Glassware & Sharps waste_type->contaminated_glassware  Glassware/Sharps   container_solid 1. Ensure container is sealed and intact. 2. Place in a secondary container (e.g., Ziploc bag). 3. Attach Hazardous Waste Tag. pure_solid->container_solid container_disposables 1. Collect in a dedicated, lined container. 2. When full, seal the liner bag. 3. Attach Hazardous Waste Tag. contaminated_disposables->container_disposables container_glassware 1. Place directly into a designated 'Contaminated Glass/Sharps' puncture-proof container. 2. Attach Hazardous Waste Tag. contaminated_glassware->container_glassware final_collection Store in Designated Satellite Accumulation Area for Halogenated Organic Solid Waste container_solid->final_collection container_disposables->final_collection container_glassware->final_collection

Caption: Waste Segregation Workflow for this compound.

Protocol Details:

  • Waste Container Preparation:

    • Procure a designated, leak-proof waste container with a secure lid, specifically for "Halogenated Organic Solid Waste."

    • Affix a completed Hazardous Waste label to the container before adding any waste.[5]

  • Handling Unused/Expired Pure Compound:

    • Do not remove the compound from its original container.

    • Ensure the container cap is tightly sealed.

    • Place the entire original container into the designated Halogenated Organic Solid Waste bin.

  • Handling Contaminated Solid Wastes (e.g., gloves, weighing paper, absorbent pads):

    • Collect all contaminated disposables directly into the designated waste container.

    • Do not dispose of these items in regular laboratory trash cans.[8]

  • Handling Contaminated Glassware and Sharps:

    • Dispose of all contaminated items (pipettes, broken glass, etc.) in a separate, puncture-proof container clearly marked for "Contaminated Sharps" or "Contaminated Glass Waste."[8]

    • This container should also be labeled as containing halogenated organic waste.

Spill & Decontamination Procedures

Accidents require immediate and correct action. A pre-prepared spill kit is essential.

For a Small Spill (Inside a Chemical Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collection: Carefully sweep or scoop the absorbed material into the designated Halogenated Organic Solid Waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with soap and water.

    • Place the cleaning cloth and any contaminated PPE into the same hazardous waste container.[9]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department, following local protocols.

For Skin/Eye Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

The Final Disposal Pathway: Professional Incineration

Under no circumstances should researchers attempt to chemically neutralize or treat this waste stream in the laboratory. The complex nature of the molecule makes such procedures hazardous and unpredictable for non-specialists.

The only acceptable disposal route is through a licensed and certified hazardous waste disposal company. [10][11]

  • Mechanism: This waste will be disposed of via high-temperature incineration. Professional facilities use incinerators equipped with afterburners and scrubbers to safely manage the hydrogen chloride, nitrogen oxides, and other hazardous gases produced during the combustion of chlorinated pyridine compounds.[10][11]

  • Handover: Store your properly labeled and sealed waste container in your laboratory's designated satellite accumulation area. Contact your institution's EH&S or equivalent department to arrange for pickup and final disposal.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

Essential Safety and Logistical Guide for Handling 2-Chloro-3-trimethylsilanylethynyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the proficient handling of 2-Chloro-3-trimethylsilanylethynyl-pyridine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the safety of laboratory personnel and the integrity of research outcomes. Adherence to these protocols is paramount for minimizing exposure risks and ensuring regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a solid compound with the empirical formula C₁₀H₁₂ClNSi. The primary acute hazard associated with this compound is oral toxicity , as indicated by the GHS07 pictogram and H302 (Harmful if swallowed) hazard statement. While specific data on skin and eye irritation for this exact compound are limited, the presence of a chlorinated pyridine ring suggests that it should be handled as a potential skin and eye irritant. Structurally similar compounds, such as 2,5-Dichloropyridine, are known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, a cautious approach assuming these additional hazards is warranted.

Due to the trimethylsilyl group, this compound may also be sensitive to moisture and air, potentially leading to degradation or reaction with atmospheric water. Although not explicitly classified as pyrophoric, organosilanes as a class can have varying degrees of air and moisture sensitivity.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation: Assumed based on structural analogs.

  • Respiratory Irritation: Possible if inhaled as a dust.

  • Air and Moisture Sensitivity: Potential for degradation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. For prolonged handling or in the event of a spill, butyl rubber gloves offer superior protection against many organic compounds.[1][2] Always inspect gloves for any signs of degradation or punctures before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect the skin and clothing from accidental spills. For tasks with a higher risk of splashing, an impervious apron over the lab coat is advised.[1]
Respiratory Protection Dust Mask or RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required to prevent inhalation.[1]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to provide protection against spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is crucial for the safe handling of this compound, from initial preparation to the completion of the experimental procedure.

Preparation and Engineering Controls
  • Work Area: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the fume hood has a current certification and is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent the release of dust into the laboratory environment. Use appropriate weighing paper or a tared container.

  • Transfer: Utilize a spatula or other suitable tool for transferring the solid. Avoid creating dust by handling the material gently.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the glassware is clean, dry, and assembled correctly to prevent any leaks.

  • Post-Handling: After handling, thoroughly decontaminate any equipment used, and wash hands and any exposed skin with soap and water.

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in the appropriate hazardous waste container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Cleanup
  • For a Small Spill (contained within the fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the solid spill with a damp paper towel to avoid generating dust.[3]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the spill area with a damp cloth, and place the cloth in the hazardous waste container.

    • Decontaminate the area with a suitable laboratory cleaner.

  • For a Large Spill (outside of the fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are essential for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[7]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Incineration is a common disposal method for halogenated organic compounds.

Visual Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_spill Ready Spill Kit handling_weigh Weigh Compound in Fume Hood prep_spill->handling_weigh Proceed handling_transfer Transfer Compound Carefully handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Equipment handling_reaction->cleanup_decon Complete cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-trimethylsilanylethynyl-pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-trimethylsilanylethynyl-pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.